Atr-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22N6O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-imino-4-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)spiro[5H-thieno[3,4-d]pyrimidine-7,1'-cyclopropane] 6-oxide |
InChI |
InChI=1S/C20H22N6O2S/c1-12-10-28-9-8-26(12)19-15-11-29(21,27)20(4-5-20)16(15)24-18(25-19)14-3-7-23-17-13(14)2-6-22-17/h2-3,6-7,12,21H,4-5,8-11H2,1H3,(H,22,23)/t12-,29?/m1/s1 |
InChI Key |
BDLXFFHYBQKLJW-ICTCQJIBSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Atr-IN-8 in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-8 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound and its implications for cancer therapy, with a focus on its role in DNA repair. While specific quantitative data and detailed experimental studies on this compound are limited, this document extrapolates its function based on the well-characterized activities of the broader class of ATR inhibitors. This compound is identified in patent WO2021143821A1 as compound 3.[1][3][5][6]
The Central Role of ATR in DNA Damage Response
ATR is a serine/threonine-specific protein kinase that plays a pivotal role in maintaining genomic integrity.[7] It is a key sensor of single-stranded DNA (ssDNA), which is a common intermediate in various forms of DNA damage, particularly during replication stress.[7] When replication forks stall due to DNA lesions, the accumulation of ssDNA coated by Replication Protein A (RPA) triggers the recruitment and activation of the ATR-ATRIP complex.[8][9] Once activated, ATR phosphorylates a multitude of substrates to initiate a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[4][9][10]
Mechanism of Action of this compound
As an ATR inhibitor, this compound competitively binds to the ATP-binding site of the ATR kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1). The abrogation of the ATR-Chk1 signaling pathway disrupts the cellular response to DNA damage, leading to several key consequences:
-
Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of the S and G2/M checkpoints, forcing cells with damaged DNA to proceed through the cell cycle. This premature entry into mitosis with unrepaired DNA can lead to mitotic catastrophe and cell death.[4]
-
Increased Replication Stress: By inhibiting ATR, this compound can exacerbate replication stress. ATR normally functions to stabilize stalled replication forks; its inhibition can lead to fork collapse and the formation of lethal double-strand breaks (DSBs).
-
Impairment of DNA Repair: ATR is directly and indirectly involved in multiple DNA repair pathways, including homologous recombination (HR).[4][11] Inhibition of ATR can impair the recruitment of essential HR proteins to sites of DNA damage, thereby compromising the cell's ability to repair DSBs accurately.
The therapeutic strategy behind using ATR inhibitors like this compound is often based on the concept of synthetic lethality. Many cancer cells have defects in other DNA damage response pathways (e.g., mutations in ATM or p53) and are therefore highly dependent on the ATR pathway for survival.[4] By inhibiting ATR, this compound can selectively kill cancer cells while sparing normal cells that have a fully functional DDR network.
Quantitative Data on ATR Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell Line (for cellular IC50) | Reference |
| Atr-IN-14 | ATR | - | - | LoVo (64 nM) | [3] |
| AZ20 | ATR | 5 | - | - | [3] |
| Elimusertib (BAY 1895344) | ATR | 7 | - | - | [3] |
| Gartisertib (VX-803) | ATR | 8 (pChk1) | <0.15 | - | [3] |
| ATR-IN-12 | ATR | 7 | - | - | [1] |
| ATR-IN-18 | ATR | 0.69 | - | LoVo (37.34 nM) | [1] |
Key Experimental Protocols
The investigation of ATR inhibitors like this compound involves a range of cellular and biochemical assays. Below are detailed methodologies for key experiments.
ATR Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on ATR kinase activity.
Methodology:
-
Reagents: Recombinant human ATR/ATRIP complex, biotinylated peptide substrate (e.g., a peptide containing a consensus ATR phosphorylation motif), ATP, and the test inhibitor (this compound).
-
Procedure:
-
The ATR/ATRIP enzyme is incubated with the test inhibitor at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo) or a fluorescence-based assay.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Western Blotting for Phospho-Chk1
Objective: To assess the inhibition of ATR signaling in cells.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., HeLa, U2OS) are cultured to 70-80% confluency.
-
Cells are pre-treated with various concentrations of the ATR inhibitor for a specified time.
-
DNA damage is induced using agents like hydroxyurea (HU) or ultraviolet (UV) radiation to activate the ATR pathway.
-
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The band intensities are quantified, and the ratio of phospho-Chk1 to total Chk1 is calculated to determine the extent of ATR inhibition.
Clonogenic Survival Assay
Objective: To evaluate the long-term effect of the ATR inhibitor on the reproductive viability of cancer cells, often in combination with a DNA damaging agent.
Methodology:
-
Cell Seeding: A known number of cells are seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with the ATR inhibitor, a DNA damaging agent (e.g., cisplatin or radiation), or a combination of both.
-
Colony Formation: The treatment is removed, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 2672511-20-3 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 8. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]
Unraveling the Role of Atr-IN-8 in Cell Cycle Checkpoints: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3] Activated by a broad spectrum of DNA lesions and replication stress, ATR orchestrates a complex signaling network to arrest the cell cycle, stabilize replication forks, and promote DNA repair.[1][2][3][4] Consequently, inhibitors of ATR have emerged as a promising therapeutic strategy in oncology, aiming to exploit the reliance of cancer cells on this checkpoint for survival. This technical guide focuses on the biological role of the specific ATR inhibitor, Atr-IN-8, in the context of cell cycle checkpoints.
While the precise chemical structure and initial discovery of this compound are not widely documented in publicly available literature, its functional implications can be understood through the lens of well-characterized ATR inhibitors. This document will synthesize the known effects of potent and selective ATR inhibitors to delineate the expected biological role of this compound, providing a framework for its investigation and application in research and drug development.
The ATR Signaling Pathway and Cell Cycle Control
Under conditions of DNA damage or replicative stress, single-stranded DNA (ssDNA) regions are generated and rapidly coated by Replication Protein A (RPA).[5][6] This structure serves as a platform for the recruitment of the ATR-ATRIP complex.[5][6] Full activation of ATR kinase activity is a multi-step process involving other key proteins such as the 9-1-1 complex (Rad9-Rad1-Hus1) and Topoisomerase II Binding Protein 1 (TopBP1).[5][6]
Once activated, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (CHK1) being a primary and crucial effector.[7] ATR-mediated phosphorylation of CHK1 on serine 345 (Ser345) is a key event that unleashes its kinase activity.[8] Activated CHK1, in turn, targets several key cell cycle regulators. A major downstream effect is the inhibitory phosphorylation of the CDC25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the engines that drive cell cycle progression. The inhibition of CDK1 and CDK2 leads to arrest at the G2/M and intra-S phase checkpoints, respectively, providing the cell with a crucial window to repair damaged DNA before proceeding with mitosis.[6]
dot
Mechanism of Action of this compound
As a potent and selective inhibitor of ATR, this compound is expected to function as an ATP-competitive inhibitor, binding to the kinase domain of ATR and preventing the phosphorylation of its downstream targets. The primary and most measurable consequence of this compound activity within the cell is the abrogation of CHK1 phosphorylation at Ser345 in response to DNA damage. This disruption of the ATR-CHK1 signaling axis effectively disables the S and G2/M checkpoints.
Quantitative Data
| Inhibitor | Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay | Reference |
| Ceralasertib (AZD6738) | ATR | 1 | 71 (p-CHK1) | [9] |
| Berzosertib (VE-822) | ATR | <0.2 (Ki) | 19 (HT29 cells) | [9][10] |
| Elimusertib (BAY-1895344) | ATR | 7 | N/A | [9] |
| VE-821 | ATR | 26 | N/A | [9] |
N/A: Not Available in the cited sources.
Biological Effects on Cell Cycle Checkpoints
The inhibition of ATR by this compound is predicted to have profound effects on cell cycle progression, particularly in the presence of genotoxic stress.
-
Abrogation of the G2/M Checkpoint: In response to DNA damage, normal cells arrest in the G2 phase to allow for DNA repair before entering mitosis. Treatment with this compound is expected to override this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This can lead to mitotic catastrophe and subsequent cell death.
-
Disruption of the S-Phase Checkpoint: During DNA replication, ATR plays a crucial role in stabilizing stalled replication forks and preventing the firing of new replication origins. Inhibition by this compound would likely lead to the collapse of replication forks, accumulation of DNA double-strand breaks, and ultimately, cell death, a phenomenon known as "replication catastrophe".[2]
-
Synthetic Lethality: Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in p53.[3] This makes them heavily reliant on the S and G2/M checkpoints, which are controlled by ATR, for survival in the face of increased replicative stress.[3] By inhibiting ATR, this compound can selectively kill these cancer cells while having a lesser effect on normal cells with an intact G1 checkpoint. This concept is known as synthetic lethality.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological role of an ATR inhibitor like this compound.
In Vitro ATR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on ATR kinase activity.
Methodology:
-
Reagents: Recombinant human ATR/ATRIP complex, biotinylated p53-derived peptide substrate, ATP, kinase assay buffer, streptavidin-coated plates, and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection system.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the ATR/ATRIP enzyme, the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Read the plate on a suitable plate reader to measure the phosphorylation of the substrate.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
dot
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. scribd.com [scribd.com]
- 7. atos-ost.de [atos-ost.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
The Role of ATR Inhibition in Genomic Instability: A Technical Overview of Atr-IN-8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the genome is paramount for cellular function and survival. DNA damage response (DDR) pathways are critical networks that safeguard the genome from endogenous and exogenous threats. A key regulator of the DDR, particularly in response to replication stress, is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] Cancer cells, often characterized by elevated replication stress due to oncogene activation and defective cell cycle checkpoints, exhibit a heightened dependence on the ATR signaling pathway for survival.[3][4] This dependency presents a therapeutic window for targeted cancer therapies. This technical guide explores the effect of ATR inhibition by a representative compound, Atr-IN-8, on genomic instability, providing an in-depth analysis of its mechanism of action, relevant signaling pathways, and the experimental methodologies used to assess its impact. While specific data for "this compound" is not publicly available, this document synthesizes the well-established effects of potent and selective ATR inhibitors to provide a comprehensive technical resource.
Introduction to ATR and its Role in Genomic Stability
ATR is a serine/threonine-protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[1] It is a key component of the S and G2/M cell cycle checkpoints, ensuring that cells do not progress through the cell cycle with damaged or incompletely replicated DNA.[5][6] Activation of ATR is triggered by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate in various DNA metabolic processes, including stalled replication forks and DNA repair.[4][7]
Upon activation, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (Chk1) being a primary and well-characterized target.[1][8] The ATR-Chk1 signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, thereby preventing the accumulation of genomic instability.[6][9] In cancer cells with defects in other DDR pathways (e.g., ATM deficiency), the reliance on ATR for survival is significantly increased, a concept known as synthetic lethality.[10]
Mechanism of Action of this compound: Inducing Genomic Instability in Cancer Cells
This compound, as a representative ATR inhibitor, functions by competitively binding to the ATP-binding site of the ATR kinase, thereby inhibiting its catalytic activity. This inhibition disrupts the downstream signaling cascade, leading to a cascade of events that ultimately promote genomic instability and cell death, particularly in cancer cells with high levels of replication stress.
The key consequences of ATR inhibition by this compound include:
-
Abrogation of Cell Cycle Checkpoints: By preventing the phosphorylation and activation of Chk1, this compound overrides the S and G2/M checkpoints.[5] This forces cells with damaged or unreplicated DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[11]
-
Replication Fork Collapse: ATR is crucial for stabilizing stalled replication forks. Inhibition by this compound leads to the collapse of these forks, generating DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[12]
-
Increased DNA Damage: The failure to repair DNA damage and the collapse of replication forks result in a significant accumulation of DNA lesions, including DSBs and chromosomal aberrations.[13] This is often visualized by an increase in markers like γH2AX.[14]
-
Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in ATM or BRCA1/2, the inhibition of ATR becomes synthetically lethal. These cells are unable to cope with the increased load of DNA damage induced by this compound, leading to selective cell killing.[10]
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the ATR-Chk1 pathway. A diagrammatic representation of this pathway and the impact of this compound is provided below.
Caption: ATR Signaling Pathway and the Impact of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize representative quantitative data for a potent ATR inhibitor, illustrating the expected effects of this compound.
Table 1: In Vitro Potency of a Representative ATR Inhibitor
| Parameter | Value | Cell Line(s) |
| ATR Kinase IC50 | 1-10 nM | Biochemical Assay |
| Cellular IC50 (Proliferation) | 50-500 nM | Various Cancer Cell Lines |
| Chk1 Phosphorylation IC50 (S345) | 10-100 nM | HCT116, HeLa |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Effect of a Representative ATR Inhibitor on Cell Cycle and DNA Damage
| Cell Line | Treatment | % Cells in G2/M | γH2AX Foci per Cell (Fold Change) |
| ATM-deficient Cancer Cells | Vehicle | 15% | 1.0 |
| ATRi (100 nM) | 5% | 5.2 | |
| ATM-proficient Cancer Cells | Vehicle | 18% | 1.0 |
| ATRi (100 nM) | 12% | 2.5 |
Note: ATRi refers to a representative ATR inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ATR inhibitors are provided below.
ATR Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound against the ATR kinase.
Methodology:
-
Reagents: Recombinant human ATR/ATRIP complex, biotinylated peptide substrate (e.g., a peptide containing the Chk1 phosphorylation site), ATP, and this compound at various concentrations.
-
Procedure: a. The kinase reaction is performed in a buffer containing ATP and the peptide substrate. b. This compound is pre-incubated with the ATR/ATRIP complex. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., HTRF, AlphaScreen).
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Immunofluorescence for DNA Damage Markers (γH2AX)
Objective: To quantify the induction of DNA double-strand breaks following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, alone or in combination with a DNA damaging agent.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Nuclei are counterstained with DAPI. Images are acquired using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as propidium iodide (PI).
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Workflow for Assessing this compound's Effect on Genomic Instability
The following diagram illustrates a typical experimental workflow to characterize the impact of an ATR inhibitor like this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
Inhibition of the ATR kinase represents a promising strategy for cancer therapy, particularly for tumors with high levels of replication stress and defects in other DNA damage response pathways. A representative ATR inhibitor, this compound, is expected to induce genomic instability in cancer cells by abrogating critical cell cycle checkpoints and promoting the collapse of replication forks. This leads to an accumulation of DNA damage and, ultimately, cell death. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of ATR inhibitors like this compound, facilitating the development of novel and effective cancer therapeutics. Further investigation into specific biomarkers of response will be crucial for the successful clinical translation of this class of inhibitors.
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Average True Range (ATR) Formula, What It Means, and How to Use It [investopedia.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases [frontiersin.org]
- 12. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]
- 13. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 14. Functionally-instructed modifiers of response to ATR inhibition in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Inhibitor Binding to ATR Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. Inhibitors of ATR can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethalities in tumors with specific DNA repair defects. A thorough understanding of how these inhibitors engage with the ATR kinase domain at a molecular level is paramount for the development of next-generation therapeutics with improved potency and selectivity. This technical guide provides an in-depth overview of the structural analysis of inhibitor binding to ATR kinase, using the potent inhibitor Atr-IN-8 as a focal point. While specific binding data for this compound is not publicly available, this document outlines the experimental workflows and data presentation necessary for such a comprehensive analysis, drawing on data from other well-characterized ATR inhibitors.
Introduction to ATR Kinase and its Role in the DNA Damage Response
ATR is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a central role in response to a broad spectrum of DNA damage, particularly single-strand breaks (SSBs) and replication stress. In concert with its obligate partner, ATR-Interacting Protein (ATRIP), ATR is recruited to sites of DNA damage. This recruitment initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. A key downstream effector of ATR is the checkpoint kinase 1 (Chk1). The activation of the ATR-Chk1 pathway is crucial for maintaining genomic stability, and its inhibition is a key strategy in cancer treatment.
ATR Signaling Pathway
The activation of ATR is a multi-step process initiated by the recognition of replication protein A (RPA)-coated single-stranded DNA (ssDNA), a common intermediate in DNA damage and replication stress.
Structural Insights into the ATR-ATRIP Complex
The high-resolution structure of the human ATR-ATRIP complex has been determined by cryo-electron microscopy (cryo-EM), revealing a heart-shaped dimer of heterodimers. Each ATR monomer comprises a large N-terminal HEAT repeat region, a central FAT (FRAP, ATM, TRRAP) domain, a kinase domain (KD), and a C-terminal FATC domain. The kinase domain, the target of inhibitors like this compound, is where ATP binds and the phosphotransfer reaction occurs. Understanding the apo-state structure is the first step in elucidating the mechanism of inhibitor binding.
Quantitative Analysis of ATR Inhibitors
While specific quantitative data for this compound is not publicly available, a comparative analysis of known ATR inhibitors is crucial for contextualizing its potential potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | ATR | N/A | Patent WO2021143821A1, compound 3[1][2] |
| Berzosertib (VE-822) | ATR | 0.2 | Reaction Biology[1] |
| Elimusertib (BAY-1895344) | ATR | 3.7 | Reaction Biology[1] |
| Camonsertib (RP-3500) | ATR | 0.2 | Reaction Biology[1] |
| Tuvusertib | ATR | 24 | Reaction Biology[1] |
| AZ20 | ATR, mTOR | 5 | MedchemExpress[1] |
| Ceralasertib (AZD6738) | ATR | 1 | MedchemExpress[1] |
N/A: Not publicly available.
Experimental Protocols for Structural and Biochemical Analysis
A comprehensive analysis of an inhibitor's binding to ATR kinase involves several key experimental stages, from protein production to high-resolution structural determination and biochemical characterization.
Expression and Purification of the Human ATR-ATRIP Complex
The production of a stable and active ATR-ATRIP complex is a prerequisite for structural and biochemical studies. A common method involves co-expression in insect or human cells followed by a multi-step purification protocol.
Protocol Outline:
-
Construct Generation: Clone human ATR and ATRIP cDNA into baculovirus transfer vectors.
-
Baculovirus Production: Generate high-titer recombinant baculovirus in Sf9 insect cells.
-
Protein Expression: Co-infect Sf9 cells with ATR and ATRIP viruses for protein expression.
-
Cell Lysis: Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: Use an affinity tag (e.g., Flag-tag on ATRIP) for the initial capture of the complex.
-
Ion-Exchange Chromatography: Further purify the complex based on charge using a cation or anion exchange column.
-
Size-Exclusion Chromatography: Separate the complex from aggregates and contaminants based on size.
-
Quality Control: Assess purity and integrity using SDS-PAGE, Coomassie staining, and Western blotting for ATR and ATRIP.
In Vitro ATR Kinase Assay for IC50 Determination
To determine the potency of an inhibitor like this compound, an in vitro kinase assay is performed. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by ATR.
Protocol Outline:
-
Reaction Buffer: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Reagents:
-
Purified ATR-ATRIP complex.
-
Substrate: A peptide or protein substrate for ATR (e.g., a Chk1-derived peptide).
-
ATP: Typically used at or near the Km concentration for ATR.
-
Inhibitor: A dilution series of this compound.
-
-
Assay Procedure:
-
Incubate the ATR-ATRIP complex with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
-
Detection: Quantify substrate phosphorylation. Common methods include:
-
Radiometric assay: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate (e.g., HTRF or LanthaScreen).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Structural Determination by Cryo-Electron Microscopy
Cryo-EM is a powerful technique for determining the high-resolution structure of large protein complexes like ATR-ATRIP in complex with an inhibitor.
Protocol Outline:
-
Complex Formation: Incubate the purified ATR-ATRIP complex with a molar excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally identify individual particle images from the micrographs.
-
2D Classification: Align and average particles to generate 2D class averages, removing noise and non-ideal particles.
-
3D Classification and Refinement: Reconstruct a 3D map of the complex and refine it to high resolution.
-
-
Model Building and Analysis: Build an atomic model of the ATR-ATRIP-Atr-IN-8 complex into the cryo-EM density map. Analyze the interactions between this compound and the amino acid residues in the ATR kinase active site.
Conclusion
The structural and biochemical analysis of inhibitor binding to ATR kinase is a cornerstone of modern drug discovery in oncology. While specific structural and quantitative data for this compound's interaction with ATR remain to be publicly disclosed, the methodologies outlined in this guide provide a robust framework for such an investigation. By combining protein biochemistry, in vitro kinase assays, and high-resolution structural biology, researchers can gain a deep understanding of the molecular determinants of inhibitor potency and selectivity. These insights are invaluable for the rational design of novel ATR inhibitors with enhanced therapeutic potential.
References
Understanding the Cellular Consequences of ATR Inhibition by Atr-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core cellular consequences of inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) kinase with the specific inhibitor, Atr-IN-8. ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity. Inhibition of ATR, particularly in a cancer context, represents a promising therapeutic strategy. This document provides a detailed overview of the signaling pathways involved, quantitative data on the effects of ATR inhibition, and comprehensive experimental protocols for studying these phenomena.
The ATR Signaling Pathway and Its Inhibition
The ATR signaling pathway is a critical component of the cell's response to DNA replication stress and certain types of DNA damage. Its activation triggers a cascade of events leading to cell cycle arrest, DNA repair, and stabilization of replication forks.
ATR Activation and Downstream Signaling
ATR is activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks.[1] This activation initiates a signaling cascade that coordinates cell cycle progression with DNA repair processes.[2] A key downstream target of ATR is the checkpoint kinase 1 (CHK1). ATR phosphorylates and activates CHK1, which in turn phosphorylates a multitude of substrates to enforce cell cycle checkpoints, primarily at the G2/M transition, preventing cells with damaged DNA from entering mitosis.[3][4]
dot
Caption: ATR Signaling Pathway and Inhibition by this compound.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the ATR kinase. By binding to the ATP-binding site of the ATR enzyme, this compound prevents the phosphorylation of its downstream targets, most notably CHK1. This abrogation of the ATR signaling cascade leads to a number of predictable and detrimental consequences for cells, especially those under high replicative stress, a common characteristic of cancer cells.[1]
Cellular Consequences of this compound Inhibition
The inhibition of ATR by this compound triggers a cascade of cellular events, ultimately leading to increased genomic instability and cell death, particularly in cancer cells with existing DNA repair defects.
Abrogation of Cell Cycle Checkpoints
A primary consequence of ATR inhibition is the failure of the G2/M checkpoint.[5] In the presence of DNA damage or replication stress, cells treated with an ATR inhibitor are unable to arrest in G2 and prematurely enter mitosis with unrepaired DNA. This can lead to a phenomenon known as mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.[6]
Increased DNA Damage and Replication Stress
ATR plays a crucial role in stabilizing stalled replication forks.[1] Inhibition of ATR leads to the collapse of these forks, generating DNA double-strand breaks (DSBs).[5] A key marker for DSBs is the phosphorylation of histone H2AX, forming γH2AX foci, which are significantly increased upon treatment with ATR inhibitors.[6][7] This accumulation of DNA damage and unresolved replication stress is often cytotoxic.
Induction of Apoptosis
The culmination of checkpoint abrogation, increased DNA damage, and mitotic catastrophe is often the induction of apoptosis, or programmed cell death.[8][9] The inhibition of ATR can sensitize cancer cells to apoptosis, particularly when combined with DNA-damaging agents like chemotherapy or radiation.[9]
Quantitative Data on ATR Inhibition
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | ATR Inhibitor | IC50 (µM) |
| U2OS | VE-821 | ~0.8 |
| SAOS2 | VE-821 | ~0.8 |
| CAL72 | VE-821 | ~0.8 |
| MG63 | VE-821 | ~9 |
| SJSA1 | VE-821 | ~9 |
Data is illustrative and based on published results for the ATR inhibitor VE-821 in osteosarcoma cell lines.
Cell Cycle Analysis
The distribution of cells in different phases of the cell cycle can be quantified by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 45 | 30 | 25 |
| ATR Inhibitor | 40 | 20 | 40 |
| ATRi + DNA Damage | 30 | 15 | 55 |
Representative data showing the expected trend of G2/M accumulation with ATR inhibition, especially in the presence of a DNA damaging agent.[10]
γH2AX Foci Formation
The number of γH2AX foci per cell is a quantitative marker of DNA double-strand breaks.
| Treatment | Average γH2AX Foci per Cell |
| Control | < 2 |
| ATR Inhibitor | 5 - 10 |
| ATRi + DNA Damage | > 20 |
Illustrative data demonstrating the increase in DNA damage with ATR inhibition, which is potentiated by co-treatment with a DNA damaging agent.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular consequences of ATR inhibition.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, U2OS, MCF7) are commonly used. Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh culture medium. Treat cells for the indicated times (e.g., 24, 48, 72 hours). A DMSO-only treated group should be included as a vehicle control.
dot
Caption: General workflow for cell culture and drug treatment.
Western Blot for Phospho-CHK1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Immunofluorescence for γH2AX Foci
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment and Fixation: After drug treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization and Blocking: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes, then block with 1% BSA in PBST for 1 hour.
-
Antibody Staining: Incubate with a primary antibody against γH2AX overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus using image analysis software.[11][12]
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.[13]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: Collect cells after treatment.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity and are in late apoptosis or necrosis.
dot
Caption: Logical relationships of this compound action.
This technical guide provides a foundational understanding of the cellular consequences of ATR inhibition by this compound. The provided experimental protocols serve as a starting point for researchers to investigate these effects in their own systems. Further research into specific inhibitors like this compound will continue to elucidate the nuances of targeting the ATR pathway for therapeutic benefit.
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
The Synthetic Lethal Relationship of ATR Inhibition in ATM-Deficient Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The concept of synthetic lethality, where the perturbation of two genes simultaneously results in cell death while the loss of only one has no effect, has emerged as a powerful strategy in precision oncology. A prime example of this is the targeted inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers harboring a deficiency in the Ataxia Telangiectasia Mutated (ATM) gene. ATM and ATR are critical kinases in the DNA Damage Response (DDR) pathway. While ATM's primary role is to respond to DNA double-strand breaks (DSBs), ATR is activated by single-strand DNA (ssDNA) and replication stress. In ATM-deficient tumors, cancer cells become heavily reliant on the ATR pathway to repair DNA damage and resolve replication stress. The inhibition of ATR in this context leads to a catastrophic failure of DNA repair, ultimately resulting in selective cancer cell death. This guide provides an in-depth overview of the mechanism, quantitative data supporting this synthetic lethal interaction, and detailed experimental protocols for studying this phenomenon.
The Core Mechanism: Exploiting a Key Vulnerability
Normal cells possess a robust network of DNA repair pathways, with ATM and ATR acting as key signaling nodes.[1][2] In response to DNA damage, these kinases phosphorylate a cascade of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4] ATM is a primary sensor for DNA double-strand breaks (DSBs).[1] In contrast, ATR, in conjunction with its partner ATRIP, is recruited to regions of single-stranded DNA (ssDNA) that arise from replication stress or the processing of DNA damage.[3][4]
In cancer cells with a loss-of-function mutation in the ATM gene, the ability to respond to DSBs is compromised.[5][6] This genetic vulnerability forces the cell to rely more heavily on the ATR-mediated signaling pathway to cope with both endogenous and exogenous DNA damage, as well as the high levels of replication stress inherent to rapidly proliferating cancer cells.[6][7] This dependency creates a synthetic lethal relationship: the inhibition of ATR in an ATM-deficient background is selectively cytotoxic to cancer cells, while normal, ATM-proficient cells are largely spared.[5][8][9][10] The ATR inhibitor prevents the phosphorylation of key downstream targets like CHK1, abrogating the G2/M cell cycle checkpoint and leading to premature entry into mitosis with unrepaired DNA damage, a process known as mitotic catastrophe, which ultimately triggers apoptosis.[7][8]
dot
References
- 1. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Evaluation of a Potent and Selective ATR Inhibitor: A Technical Guide
Disclaimer: Extensive searches for preclinical data on a specific ATR inhibitor designated "Atr-IN-8" did not yield any published scientific literature. Therefore, this technical guide provides a representative preclinical evaluation based on publicly available data for other well-characterized, potent, and selective ATR inhibitors, such as VE-821, VE-822 (Berzosertib), and AZD6738 (Ceralasertib). The presented data and protocols are illustrative of the typical preclinical assessment of an ATR inhibitor's anti-tumor activity.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintains genomic integrity.[1][2] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival.[3] This synthetic lethality provides a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[4][5][6] This guide outlines the preclinical evaluation of a representative potent and selective ATR inhibitor, detailing its anti-tumor activity through in vitro and in vivo studies.
Data Presentation
In Vitro Anti-proliferative Activity
The single-agent anti-proliferative activity of a representative ATR inhibitor was evaluated across a panel of human cancer cell lines using a 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values demonstrate a broad range of sensitivity across different cancer types.
| Cell Line | Cancer Type | ATM Status | p53 Status | Representative ATRi IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Proficient | Wild-type | 0.9 - 1.5 |
| HT29 | Colorectal Carcinoma | Proficient | Mutated | 1.2 - 2.0 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proficient | Mutated | 0.5 - 1.0 |
| PSN-1 | Pancreatic Cancer | Proficient | Mutated | ~1.0 |
| MiaPaCa-2 | Pancreatic Cancer | Proficient | Mutated | ~1.5 |
| OVCAR-8 | Ovarian Cancer | Proficient | Mutated | ~1.0 |
| SKOV3 | Ovarian Cancer | Proficient | Null | ~1.2 |
| A549 | Non-Small Cell Lung Cancer | Proficient | Wild-type | 1.5 - 2.5 |
| NCI-H460 | Non-Small Cell Lung Cancer | Proficient | Wild-type | 1.0 - 1.8 |
Note: IC50 values are approximate and compiled from various preclinical studies on representative ATR inhibitors like VE-821 and AZD6738. Actual values can vary based on experimental conditions.
Combination Therapy: Chemosensitization and Radiosensitization
A key therapeutic strategy for ATR inhibitors is their use in combination with DNA-damaging agents. The following table summarizes the synergistic effects observed in preclinical models.
| Cancer Cell Line | Combination Agent | Effect | Reference |
| OVCAR-8 | Cisplatin, Topotecan, Veliparib | Sensitization to chemotherapy | [7] |
| Pancreatic Cancer Cells (PSN-1, MiaPaCa-2) | Gemcitabine, Radiation | Significant sensitization | [8] |
| Soft-Tissue Sarcoma Cells | Gemcitabine | Synergistic inhibition of proliferation and induction of apoptosis | [9] |
| Non-Small Cell Lung Cancer Xenografts | Cisplatin | Enhanced tumor growth arrest | [4] |
| Pancreatic Cancer Xenografts | Radiation | Markedly prolonged tumor growth delay | [10] |
| Hepatocellular Carcinoma Xenografts | Radiation + anti-PD-L1 | Potentiated anti-tumor activity and enhanced immune response | [11] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the ATR inhibitor (e.g., 0.01 to 10 µM) for 72 hours. For combination studies, a fixed concentration of the chemotherapeutic agent is added with the ATR inhibitor.
-
Viability Assessment: After incubation, 20 µL of MTT (5 mg/mL in PBS) or XTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Data Analysis: The absorbance is measured at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Pharmacodynamic Markers
-
Cell Lysis: Cells are treated with the ATR inhibitor and/or a DNA-damaging agent for the desired time. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against p-Chk1 (Ser345), Chk1, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in p-Chk1 levels indicates ATR inhibition.[12]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Cells are treated with the ATR inhibitor and/or a DNA-damaging agent. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. ATR inhibition typically abrogates the G2/M checkpoint induced by DNA damage.[7]
In Vivo Xenograft Tumor Model
-
Tumor Implantation: 5-10 million human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, ATR inhibitor alone, chemotherapy/radiation alone, combination). The ATR inhibitor is typically administered via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.[13] For pharmacodynamic studies, tumors can be harvested at specific time points after treatment for western blot or immunohistochemical analysis.[13]
Mandatory Visualization
ATR Signaling Pathway
Caption: The ATR signaling pathway in response to DNA damage.
Experimental Workflow for In Vitro Analysis
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATR inhibitor AZD6738 enhances the antitumor activity of radiotherapy and immune checkpoint inhibitors by potentiating the tumor immune microenvironment in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on ATR Inhibitors in Oncogene-Induced Replication Stress: A Technical Guide
A Note on the ATR Inhibitor "Atr-IN-8" : Initial searches for the specific compound "this compound" indicate that while it is listed in chemical supplier databases and mentioned in a patent application (WO2021143821A1), there is a lack of peer-reviewed scientific literature detailing its discovery, characterization, and early research in the context of oncogene-induced replication stress.[1][2][3][4][5][6] To provide a comprehensive and technically detailed guide based on publicly available and citable research, this document will focus on a well-characterized, potent, and selective early ATR inhibitor, ETP-46464 , which has been pivotal in the foundational research of targeting ATR in cancers with high replication stress.
Introduction
Oncogene activation is a primary driver of tumorigenesis, leading to uncontrolled cell proliferation. This rapid and unscheduled proliferation induces a state of "replication stress," characterized by the stalling and collapse of DNA replication forks.[7] Cells have evolved a complex signaling network, known as the DNA Damage Response (DDR), to cope with replication stress and maintain genomic integrity. A central regulator of the replication stress response is the serine/threonine kinase ATR (Ataxia Telangiectasia and Rad3-related).[7]
The ATR pathway is activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks.[7] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[7] Many cancer cells, particularly those with defects in other DDR pathways (e.g., p53 or ATM deficiency), become highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for the selective killing of cancer cells through ATR inhibition, a concept known as synthetic lethality.
This technical guide delves into the early research on the potent and selective ATR inhibitor, ETP-46464, as a case study to illustrate the core principles of targeting oncogene-induced replication stress. We will explore its mechanism of action, summarize key quantitative data from seminal studies, provide detailed experimental protocols, and visualize the relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of the ATR inhibitor ETP-46464.
Table 1: In Vitro Kinase Inhibitory Activity of ETP-46464
| Target Kinase | IC50 (nM) | Selectivity vs. ATR | Reference |
| ATR | 25 | - | [8] |
| mTOR | 0.6 | 41.7x less selective | [8][9] |
| DNA-PKcs | 36 | 1.4x more selective | [8][9] |
| PI3Kα | 170 | 6.8x more selective | [8][9] |
| ATM | 545 | 21.8x more selective | [9] |
Table 2: Cellular Activity of ETP-46464
| Cell Line | Genetic Background | Condition | Effect of ETP-46464 | Reference |
| U2OS | p53-proficient | Ionizing Radiation (IR) | Abrogation of G2/M checkpoint | [8] |
| p53-deficient cells | p53-null | Baseline | Increased toxicity (synthetic lethality) | [8][9] |
| p53-deficient cells | Cyclin E overexpression | Increased replication stress | Exacerbated toxicity | [8][9] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Oncogene-Induced Replication Stress and ATR Inhibition
Caption: ATR signaling in response to oncogene-induced replication stress and its inhibition by ETP-46464.
Experimental Workflow for Assessing ATR Inhibition
Caption: A typical experimental workflow to evaluate the efficacy and mechanism of an ATR inhibitor.
Detailed Experimental Protocols
In Vitro ATR Kinase Assay
This protocol is adapted from methodologies used in the early characterization of kinase inhibitors.
-
Objective: To determine the direct inhibitory effect of ETP-46464 on ATR kinase activity.
-
Materials:
-
Recombinant human ATR/ATRIP complex.
-
GST-Chk1 (as substrate).
-
ETP-46464 (or other test compounds) at various concentrations.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and Western blotting apparatus.
-
Phosphorimager.
-
-
Procedure:
-
Prepare reactions by mixing the ATR/ATRIP complex with the GST-Chk1 substrate in the kinase assay buffer.
-
Add ETP-46464 at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Expose the membrane to a phosphor screen and quantify the radiolabeled, phosphorylated GST-Chk1 using a phosphorimager.
-
Calculate the percentage of inhibition at each concentration of ETP-46464 and determine the IC50 value.
-
Western Blot for Phospho-Chk1 (Ser345)
This protocol assesses the cellular activity of the ATR inhibitor by measuring the phosphorylation of its primary downstream target, Chk1.
-
Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells treated with ETP-46464.
-
Materials:
-
Cancer cell lines (e.g., U2OS, HeLa).
-
ETP-46464.
-
DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation) to induce replication stress.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, Mouse anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting detection reagents.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of ETP-46464 for 1 hour.
-
Induce replication stress by adding HU (e.g., 2 mM for 4 hours) or exposing cells to UV radiation. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and GAPDH to ensure equal loading.
-
Immunofluorescence for γH2AX Foci
This assay visualizes DNA double-strand breaks, which can be a consequence of replication fork collapse following ATR inhibition.
-
Objective: To quantify the formation of DNA damage foci (γH2AX) in cells treated with an ATR inhibitor.
-
Materials:
-
Cells cultured on glass coverslips.
-
ETP-46464.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBST).
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139).
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse).
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with ETP-46464 for the desired time (e.g., 24 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with the primary γH2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Cell Viability/Proliferation Assay (MTT Assay)
This is a colorimetric assay to assess the impact of the ATR inhibitor on cell viability and proliferation.
-
Objective: To determine the IC50 of ETP-46464 in cancer cell lines.
-
Materials:
-
Cancer cell lines.
-
ETP-46464.
-
96-well plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of ETP-46464 (e.g., 10 concentrations) in triplicate. Include a vehicle control (DMSO).
-
Incubate for 72 hours (or other desired time points).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The early research into potent and selective ATR inhibitors like ETP-46464 provided a strong rationale for targeting the replication stress response in cancer therapy. These foundational studies demonstrated that inhibiting ATR can selectively kill cancer cells with high levels of oncogene-induced replication stress and those with deficiencies in other DNA damage response pathways, such as p53. The experimental protocols detailed in this guide represent the standard methodologies used to characterize the activity of ATR inhibitors, from direct kinase inhibition to cellular effects on signaling, DNA damage, and viability. This body of research has paved the way for the clinical development of a new class of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
using Atr-IN-8 in combination with PARP inhibitors in ovarian cancer cells
The combination of ATR inhibitors, such as ATR-IN-8, and PARP inhibitors presents a promising therapeutic strategy for ovarian cancer, demonstrating synergistic cytotoxicity in both PARP inhibitor-sensitive and resistant ovarian cancer cells. This approach targets two critical nodes in the DNA Damage Response (DDR) pathway, leading to catastrophic DNA damage and subsequent cell death. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating this combination therapy.
Data Summary
The synergy between ATR and PARP inhibitors has been quantified in various ovarian cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Synergistic Effects of Olaparib and ATRi (VE-821) in BRCA1-mutant Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Bliss Synergy Score |
| UWB1 (PARPi-sensitive) | Olaparib alone | 1.6 ± 0.9 | N/A |
| Olaparib (0.3–1.25 µM) + ATRi (0.8–2.5 µM) | Not reported | 17.2 ± 0.2[1] | |
| UWB1-R (PARPi-resistant) | Olaparib alone | 3.4 ± 0.6 | N/A |
| Olaparib (0.3–1.25 µM) + ATRi (0.8–2.5 µM) | Not reported | 11.9 ± 0.6[1] |
A Bliss synergy score > 0 indicates a synergistic interaction between the two drugs.[1]
Table 2: Clinical Trial Outcomes of Ceralasertib (ATRi) and Olaparib (PARPi) Combination
| Trial Name | Patient Population | Objective Response Rate (ORR) | Median Duration of Treatment | Key Toxicities (Grade 3/4) |
| CAPRI (Phase 2) | PARPi-resistant, HR-deficient HGSOC | 50%[2] | 8 cycles[2] | Anemia (15%), Thrombocytopenia (23%), Neutropenia (8%)[2] |
| Platinum-resistant HGSOC | No objective responses | 4.2 months (PFS) | Not detailed |
HGSOC: High-Grade Serous Ovarian Cancer; HR: Homologous Recombination; PFS: Progression-Free Survival.
Signaling Pathway and Experimental Workflow
The synergistic interaction between ATR and PARP inhibitors is rooted in their complementary roles in the DNA damage response. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying this drug combination.
Caption: ATR and PARP inhibitor signaling pathway in ovarian cancer.
Caption: General experimental workflow for studying ATRi and PARPi combination.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors in ovarian cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and a PARP inhibitor, alone and in combination, on the viability of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-8, SKOV3, PEO1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other ATR inhibitor like VE-821)
-
PARP inhibitor (e.g., Olaparib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat the cells with varying concentrations of this compound, the PARP inhibitor, or the combination of both for 72-96 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Synergy can be calculated using the Bliss independence model.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effects of this compound and a PARP inhibitor on the reproductive integrity of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
This compound
-
PARP inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate single cells in 6-well plates (200-1000 cells/well, depending on the cell line's plating efficiency).
-
Allow the cells to adhere for 4-6 hours.
-
Treat the cells with the desired concentrations of this compound, the PARP inhibitor, or the combination for 8 days.[3]
-
After the treatment period, wash the cells with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Protocol 3: Western Blot Analysis for DNA Damage and Cell Cycle Markers
Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound and a PARP inhibitor by analyzing key proteins in the DNA damage response and cell cycle pathways.
Materials:
-
Ovarian cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies: anti-pATR (Ser428), anti-pCHK1 (Ser345), anti-γH2AX (Ser139), anti-PARP, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After drug treatment for the desired time (e.g., 24 hours), lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in γH2AX levels indicates increased DNA double-strand breaks.[3] PARP inhibitor treatment has been shown to increase pATR and pCHK1, indicating activation of the ATR-CHK1 pathway.[4]
Conclusion
The combination of this compound and PARP inhibitors represents a robust strategy to enhance therapeutic efficacy in ovarian cancer, including in models of acquired resistance. The provided protocols offer a framework for in vitro characterization of this promising combination therapy. Further investigation into in vivo models and patient-derived xenografts is warranted to translate these preclinical findings into clinical applications.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combinations of ATR, Chk1 and Wee1 Inhibitors with Olaparib Are Active in Olaparib Resistant Brca1 Proficient and Deficient Murine Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATR-IN-8 Treatment in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ATR-IN-8, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in pancreatic cancer xenograft models. The provided information is based on established methodologies for similar ATR inhibitors in preclinical pancreatic cancer research.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a lethal malignancy with limited therapeutic options. A key mechanism of resistance to standard treatments like gemcitabine and radiation therapy is the robust DNA Damage Response (DDR) in cancer cells, where ATR kinase plays a pivotal role.[1][2][3] ATR is a central regulator of the intra-S-phase DNA damage checkpoint, and its inhibition can lead to the accumulation of DNA damage, cell cycle disruption, and ultimately, apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[2][4][5] ATR inhibitors, such as this compound, therefore represent a promising strategy to sensitize pancreatic tumors to conventional therapies.[1][6]
Mechanism of Action of ATR Inhibitors in Pancreatic Cancer
ATR inhibitors function by blocking the phosphorylation of downstream targets, most notably Chk1.[1][7] This disruption of the ATR-Chk1 signaling cascade leads to several cellular consequences that enhance the efficacy of DNA-damaging agents:
-
Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the G2/M cell cycle arrest that is typically induced by DNA damage, forcing cells with damaged DNA to enter mitosis prematurely.[1]
-
Increased DNA Damage: The inability to properly arrest the cell cycle and repair DNA leads to an accumulation of DNA double-strand breaks, evidenced by increased γH2AX and 53BP1 foci.[1][7]
-
Inhibition of Homologous Recombination Repair: ATR inhibitors can suppress the formation of Rad51 foci, a key step in homologous recombination-mediated DNA repair.[1][7]
-
Synergy with Chemotherapy and Radiation: By crippling the DNA damage response, ATR inhibitors significantly enhance the cytotoxic effects of DNA-damaging agents like gemcitabine and radiation therapy.[2][4][6][7][8]
Signaling Pathway
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Pancreatic Cancer Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of pancreatic cancer cells to establish a xenograft model. Orthotopic models, which involve implanting tumor cells directly into the pancreas, offer a more clinically relevant microenvironment but are technically more demanding.[9]
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)[1][10]
-
6-8 week old female athymic nude mice (BALB/c nude or similar)[11]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)[9]
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment in a specific pathogen-free facility
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[11] Keep cells on ice until injection.
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneous Injection: Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[11]
-
Tumor Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.[11]
-
Treatment Initiation: Begin treatment when tumors reach a mean volume of 100-150 mm³. Randomize mice into treatment and control groups.
In Vivo Treatment Protocol with this compound and Gemcitabine
This protocol details a combination therapy regimen. Dosing and scheduling may need optimization for different cell lines and specific batches of this compound.
Materials:
-
This compound (formulated for in vivo use)
-
Gemcitabine (formulated for in vivo use)
-
Vehicle control for this compound (e.g., as specified by the manufacturer)
-
Saline for gemcitabine and control injections
-
Appropriate administration equipment (e.g., oral gavage needles, syringes)
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Gemcitabine alone
-
This compound + Gemcitabine
Procedure:
-
This compound Administration: Based on protocols for similar ATR inhibitors, a starting dose could be in the range of 25-50 mg/kg, administered via oral gavage once or twice daily for a specified treatment cycle (e.g., 5 days on, 2 days off).
-
Gemcitabine Administration: Administer gemcitabine at a dose of 50-60 mg/kg via intraperitoneal injection, typically once or twice a week.[12]
-
Combination Therapy Schedule: When combining treatments, administer this compound approximately 1-2 hours before gemcitabine to ensure maximal inhibition of the ATR pathway during gemcitabine-induced DNA damage.
-
Monitoring: Continue to measure tumor volumes and body weight of the mice 2-3 times per week throughout the study. Monitor for any signs of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point. Euthanize mice and excise tumors for further analysis.
Experimental Workflow
Caption: Workflow for a pancreatic cancer xenograft study.
Data Presentation
Quantitative data from in vivo studies should be presented clearly to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in Combination with Gemcitabine
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1250 ± 150 | - | +2.5 |
| This compound (50 mg/kg) | 10 | 980 ± 120 | 21.6 | -1.8 |
| Gemcitabine (60 mg/kg) | 10 | 750 ± 110 | 40.0 | -5.2 |
| This compound + Gemcitabine | 10 | 250 ± 60 | 80.0 | -6.5 |
Table 2: Pharmacodynamic Markers in Excised Tumors
| Treatment Group | γH2AX Positive Cells (%) | p-Chk1 (Ser345) Expression (Relative to Control) | Ki-67 Positive Cells (%) |
| Vehicle Control | 5.2 ± 1.1 | 1.00 | 85.3 ± 5.6 |
| This compound (50 mg/kg) | 8.9 ± 1.5 | 0.45 | 78.1 ± 6.1 |
| Gemcitabine (60 mg/kg) | 25.6 ± 3.2 | 2.50 | 55.4 ± 4.8 |
| This compound + Gemcitabine | 68.4 ± 7.9 | 0.85 | 32.7 ± 3.9 |
Conclusion
The provided protocols and application notes offer a framework for investigating the therapeutic potential of this compound in pancreatic cancer xenograft models. The synergistic interaction between ATR inhibitors and DNA-damaging agents like gemcitabine highlights a promising avenue for improving treatment outcomes in this challenging disease.[4][8] Researchers should optimize these protocols for their specific experimental systems and adhere to all institutional animal care and use guidelines.
References
- 1. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sabatinoslab.com [sabatinoslab.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation | Semantic Scholar [semanticscholar.org]
- 7. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Tumor mouse xenograft model [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Atr-IN-8 Sensitivity Using a Clonogenic Assay
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay, or colony formation assay, is a fundamental in vitro method used to determine the ability of a single cell to proliferate and form a colony.[1][2] This technique is widely employed in cancer research to assess the cytotoxic effects of various treatments, including radiation and chemotherapeutic agents, by measuring the long-term survival and reproductive integrity of cancer cells.[2][3] Atr-IN-8 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[4][5] This protocol provides a detailed methodology for utilizing a clonogenic assay to evaluate the sensitivity of cancer cell lines to this compound.
ATR kinase is a master regulator of the cellular response to DNA replication stress and a broad spectrum of DNA damage.[6][7] In response to genotoxic insults, ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5][8][9] Cancer cells often exhibit increased reliance on the ATR pathway due to high levels of intrinsic replication stress, making ATR an attractive therapeutic target.[9][10] By inhibiting ATR, this compound can potentiate the effects of DNA-damaging agents or induce synthetic lethality in cancer cells with specific DNA repair deficiencies.[8][11]
ATR Signaling Pathway in DNA Damage Response
The ATR signaling pathway is a critical component of the DNA Damage Response (DDR), a complex network of cellular processes that maintain genomic integrity.[4][12] Upon DNA damage, particularly the formation of single-stranded DNA (ssDNA) at stalled replication forks or during the processing of DNA lesions, the ATR-ATRIP complex is recruited to the site of damage.[6][12] This recruitment is facilitated by the binding of ATRIP to Replication Protein A (RPA)-coated ssDNA.[5] Full activation of ATR kinase activity requires the subsequent recruitment of other proteins, including the 9-1-1 clamp complex and TopBP1.[6][7] Once activated, ATR phosphorylates a cascade of downstream targets to initiate a coordinated cellular response. A key substrate is Chk1, which, upon phosphorylation, mediates cell cycle arrest, preventing cells with damaged DNA from progressing through the cell cycle.[5][13] This provides time for DNA repair mechanisms to resolve the damage. ATR also directly phosphorylates other proteins involved in DNA repair and replication fork stability.[10]
Caption: ATR signaling pathway in response to DNA damage and replication stress.
Experimental Protocol
This protocol outlines the steps for a clonogenic assay to determine the sensitivity of a chosen cancer cell line to this compound.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure
The following workflow details the key stages of the clonogenic assay.
Caption: Experimental workflow for the clonogenic assay.
1. Cell Seeding:
- Culture the selected cancer cell line to ~80% confluency.
- Harvest the cells by trypsinization and prepare a single-cell suspension.[14]
- Perform an accurate cell count using a hemocytometer or an automated cell counter.[15]
- Determine the optimal seeding density for each cell line through preliminary experiments to ensure the formation of distinct colonies. Seeding density can range from 100 to 1000 cells per well of a 6-well plate.
- Plate the cells in the appropriate number of wells and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
2. Treatment with this compound:
- The following day, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
- Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.[16]
- Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
- Treat the cells for a defined period, for example, continuously for the duration of the experiment or for a shorter period (e.g., 24 or 72 hours) followed by replacement with fresh, drug-free medium.[11][17]
3. Colony Formation:
- Return the plates to the incubator and allow the cells to grow for 10-14 days, or until the colonies in the control wells are clearly visible and consist of at least 50 cells.[2][18]
- Monitor the plates every 2-3 days and change the medium if necessary to ensure optimal growth conditions.
4. Staining and Counting:
- After the incubation period, aspirate the medium and gently wash the wells twice with PBS.[14]
- Fix the colonies by adding 1-2 mL of a fixation solution (e.g., methanol or a mixture of methanol and acetic acid) to each well and incubating for 10-15 minutes at room temperature.[17]
- Aspirate the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well.
- Incubate at room temperature for 20-30 minutes.
- Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed.[14][19]
- Allow the plates to air dry completely.
- Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well.[1] This can be done manually using a microscope or with automated colony counting software.[3]
Data Presentation and Analysis
The quantitative data from the clonogenic assay should be summarized in a structured table for clear comparison. The key parameters to calculate are the Plating Efficiency (PE) and the Surviving Fraction (SF).[1][20]
Plating Efficiency (PE): This represents the percentage of seeded cells that are able to form colonies in the untreated control group.
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
Surviving Fraction (SF): This is the fraction of cells that survive the treatment with this compound, normalized to the plating efficiency of the control cells.
SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
Table 1: Clonogenic Survival Data for [Cell Line Name] Treated with this compound
| This compound (µM) | Number of Cells Seeded | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (Mean ± SD) |
| 0 (Vehicle) | 500 | 150 ± 12 | 30.0 | 1.00 ± 0.08 |
| 0.1 | 500 | 125 ± 10 | - | 0.83 ± 0.07 |
| 0.5 | 500 | 90 ± 8 | - | 0.60 ± 0.05 |
| 1.0 | 1000 | 75 ± 6 | - | 0.25 ± 0.02 |
| 5.0 | 2000 | 30 ± 4 | - | 0.05 ± 0.01 |
| 10.0 | 5000 | 5 ± 2 | - | 0.003 ± 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
The surviving fraction data can then be plotted on a semi-log graph against the concentration of this compound to generate a cell survival curve.[3] From this curve, the IC50 value (the concentration of this compound that reduces the surviving fraction by 50%) can be determined.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very few colonies in control wells | - Seeding density too low- Poor cell viability- Suboptimal growth conditions | - Optimize seeding density in a preliminary experiment- Ensure cells are healthy and in the logarithmic growth phase before seeding- Check incubator settings and media quality |
| Colonies are too dense and merge | - Seeding density too high | - Reduce the number of cells seeded per well |
| High variability between replicate wells | - Inaccurate cell counting- Uneven cell distribution during seeding- Pipetting errors | - Ensure a homogenous single-cell suspension and count cells carefully- Gently swirl the plate after seeding to ensure even distribution- Use calibrated pipettes and consistent technique |
| Colonies detach during staining | - Harsh washing steps | - Be gentle when adding and removing liquids- Immerse the plate in a container of water for washing instead of rinsing under a running tap[19] |
| High background staining | - Incomplete removal of crystal violet | - Increase the number and duration of washing steps |
| DMSO toxicity in vehicle control | - DMSO concentration is too high | - Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%)[16] |
Conclusion
The clonogenic assay is a robust and sensitive method for evaluating the long-term effects of ATR inhibitors like this compound on the proliferative capacity of cancer cells.[3][21] By following this detailed protocol, researchers can generate reliable and reproducible data to assess the chemosensitivity of various cancer cell lines, providing valuable insights for drug development and preclinical studies.[17][22] Careful optimization of cell seeding density and adherence to consistent experimental procedures are crucial for obtaining high-quality results.[15]
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. mdpi.com [mdpi.com]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]
- 19. reddit.com [reddit.com]
- 20. A statistical approach for analyzing clonogenic survival data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Chk1 Phosphorylation Following Atr-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-8 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR). ATR is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks. A primary downstream target of ATR is the checkpoint kinase 1 (Chk1), which is activated via phosphorylation at serine 317 (S317) and serine 345 (S345).[1][2][3] Activated Chk1 then orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[2] Inhibition of the ATR-Chk1 signaling axis is a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in other DDR pathways, such as those with p53 mutations.
These application notes provide a detailed protocol for analyzing the inhibitory effect of this compound on Chk1 phosphorylation using Western blotting. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in accurately assessing the pharmacodynamic effects of ATR inhibitors like this compound in a laboratory setting.
Signaling Pathway
The ATR-Chk1 signaling pathway is a cornerstone of the cellular response to replication stress. Upon the formation of ssDNA coated with Replication Protein A (RPA), ATR is recruited to the site of DNA damage and activated. ATR then phosphorylates a multitude of substrates, with Chk1 being a key effector. The phosphorylation of Chk1 at S317 and S345 is a critical step in its activation, leading to the downstream signaling cascade that promotes cell survival and genomic integrity.[1][2][3] Treatment with an ATR inhibitor, such as this compound, is expected to block this phosphorylation event, thereby abrogating the downstream checkpoint response.
References
- 1. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Analysis of RAD51 Foci Following Atr-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunofluorescence staining and quantification of RAD51 foci in cultured cells following treatment with the ATR inhibitor, Atr-IN-8. This protocol is intended for researchers investigating DNA damage response pathways, particularly homologous recombination (HR), and for professionals in drug development evaluating the efficacy of ATR inhibitors.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability.[1][2][3] Upon DNA damage or replication stress, ATR is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[2][4][5] One of the key DNA repair pathways regulated by ATR is homologous recombination (HR), a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). A crucial step in HR is the formation of RAD51 nucleofilaments on single-stranded DNA, which is visualized as nuclear foci by immunofluorescence microscopy.[6]
ATR promotes HR, in part, by phosphorylating PALB2, which enhances its interaction with BRCA1 and facilitates the recruitment of the BRCA2-RAD51 complex to sites of DNA damage.[1][7] Inhibition of ATR, therefore, is expected to impair HR and reduce the formation of RAD51 foci.[1][7][8][9] This application note describes a detailed immunofluorescence protocol to monitor the effect of the ATR inhibitor, this compound, on RAD51 foci formation, a key biomarker for HR proficiency.
Signaling Pathway
The ATR signaling pathway plays a crucial role in the homologous recombination-mediated repair of DNA double-strand breaks. Upon DNA damage, ATR is activated and phosphorylates key proteins, including PALB2, to promote the recruitment of RAD51 to the damage site and the subsequent formation of RAD51 foci, which are essential for DNA strand invasion and repair.
References
- 1. Coupling of Homologous Recombination and the Checkpoint by ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Prospects for the Use of ATR Inhibitors to Treat Cancer [mdpi.com]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Intrinsic ATR signaling shapes DNA end resection and suppresses toxic DNA-PKcs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 9. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of ATR Inhibitors in Mouse Models
Disclaimer: Publicly available information on a specific ATR inhibitor designated "Atr-IN-8" is limited. Therefore, these application notes and protocols are based on the well-characterized and clinically evaluated ATR inhibitors, VE-822 (Berzosertib) and AZD6738 (Ceralasertib) . Researchers should adapt these protocols based on the specific properties of their ATR inhibitor of interest.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, especially in response to replication stress, a hallmark of many cancers. Inhibition of ATR has emerged as a promising therapeutic strategy to selectively sensitize cancer cells to DNA-damaging agents and as a monotherapy in tumors with specific DDR deficiencies. These notes provide detailed protocols for the in vivo administration and dosing of ATR inhibitors in mouse models, a crucial step in the preclinical evaluation of these targeted agents.
Data Presentation: In Vivo Dosing Regimens of Representative ATR Inhibitors
The following tables summarize the dosing, administration routes, and efficacy of VE-822 and AZD6738 in various mouse cancer models.
Table 1: In Vivo Dosing and Efficacy of VE-822 (Berzosertib)
| Mouse Model | Administration Route | Vehicle | Dosing Schedule | Efficacy Highlights | Reference |
| Pancreatic Cancer Xenografts (PSN-1, MiaPaCa-2) | Oral Gavage | 10% Vitamin E TPGS | 60 mg/kg, daily for 4-6 days | Sensitized tumors to radiation, significantly delaying tumor growth.[1][2] | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) Xenografts | Oral or Intravenous | Not Specified | Not Specified | Strongly sensitized tumors to cisplatin, leading to tumor regression or significant growth delay.[3] | [3] |
| Glioblastoma (GBM) Intracranial Xenografts | Not Specified | Not Specified | Not Specified | In combination with radiation, attenuated tumor growth and extended survival.[4] | [4] |
Table 2: In Vivo Dosing and Efficacy of AZD6738 (Ceralasertib)
| Mouse Model | Administration Route | Vehicle | Dosing Schedule | Efficacy Highlights | Reference |
| ATM-deficient Lung Cancer Xenografts | Oral Gavage | Not Specified | Daily for 14 days | Well-tolerated and enhanced the therapeutic efficacy of cisplatin, leading to tumor resolution.[5] | [5] |
| Breast Cancer Xenografts (HCC1806, HCC1954) | Oral Gavage | Not Specified | 25-50 mg/kg, once or twice daily | Showed anti-tumor activity as a monotherapy, particularly in models with drivers of replication stress.[6] | [6] |
| Colorectal Cancer Xenografts (Colo205) | Oral Gavage | Not Specified | 12.5-50 mg/kg, daily for 3 days post-irinotecan | Combinatorial efficacy with irinotecan, with optimized dose scheduling.[6] | [6] |
| BRCA-mutant Triple-Negative Breast Cancer (TNBC) PDX | Oral Gavage | Not Specified | 12.5 mg/kg, twice daily (14 days on/14 days off) | In combination with olaparib, achieved complete tumor regression.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of ATR Inhibitors for Oral Gavage in Mouse Xenograft Models
Materials:
-
ATR inhibitor (e.g., VE-822 or AZD6738)
-
Vehicle components (e.g., Vitamin E TPGS, DMSO, PEG300, Corn oil, Tween 80, sterile water or PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1-1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
-
70% ethanol
Procedure:
-
Vehicle Preparation:
-
For VE-822 (based on published data): Prepare a 10% (w/v) solution of Vitamin E d-alpha tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS) in sterile water. Warm the solution slightly to aid dissolution.
-
For AZD6738 (example formulation): A common vehicle for oral administration of hydrophobic compounds is 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. Alternatively, a formulation of 5% DMSO, 40% PEG300, and 55% sterile water can be used. Ensure all components are thoroughly mixed.[7]
-
-
ATR Inhibitor Formulation:
-
Calculate the required amount of ATR inhibitor based on the desired dose (mg/kg) and the number and weight of the mice.
-
Accurately weigh the ATR inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension or solution. If the compound has low solubility, brief sonication may be necessary. Prepare the formulation fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the drug formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for proper breathing.
-
Attach the gavage needle to the 1 mL syringe and draw up the calculated volume of the drug formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. The ball tip should help prevent accidental entry into the trachea.
-
Slowly dispense the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after dosing and at regular intervals.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest
-
Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
ATR inhibitor formulation (prepared as in Protocol 1)
-
Vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (with or without Matrigel at a 1:1 ratio) at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer the ATR inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage for 14 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western blotting).
-
Mandatory Visualizations
ATR Signaling Pathway and Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract LB-299: Comprehensive preclinical evaluation of VE-822, the first ATR-targeted drug candidate: a novel approach to transforming the efficacy of DNA damaging agents. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. RDNA-12. ATR INHIBITOR VE-822 IS A NOVEL RADIO- SENSITIZER FOR GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
Application of ATR-IN-8 in CRISPR Screens to Identify Synthetic Lethal Partners
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, presents a promising avenue for cancer therapy. This approach allows for the selective targeting of cancer cells harboring specific genetic alterations, while sparing normal, healthy cells. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. Many cancer cells exhibit an increased reliance on the ATR pathway due to underlying defects in other DDR pathways (e.g., ATM or p53 deficiency) or oncogene-induced replication stress. This dependency makes ATR an attractive target for therapeutic intervention.
ATR inhibitors, such as ATR-IN-8, can induce synthetic lethality when combined with the loss of a second gene product that is essential for cell survival in the context of ATR inhibition. Genome-wide CRISPR-Cas9 screens provide a powerful and unbiased method to systematically identify these synthetic lethal partners. By treating a population of cells, each with a single gene knockout, with an ATR inhibitor, genes whose loss sensitizes the cells to the inhibitor can be identified by the depletion of their corresponding single-guide RNAs (sgRNAs).
This document provides detailed application notes and protocols for utilizing this compound in pooled CRISPR-Cas9 knockout screens to identify synthetic lethal interactions.
Data Presentation
Genome-wide CRISPR screens in the presence of an ATR inhibitor, such as AZD6738 (a compound with a similar mechanism of action to this compound), have been performed in various cancer cell lines. A consensus set of genes has been identified as being synthetic lethal with ATR inhibition across multiple screens. The data below is a representative summary of top-ranking synthetic lethal partners, categorized by their primary cellular functions. The normalized z-score indicates the degree of sgRNA depletion, with a more negative score suggesting a stronger synthetic lethal interaction.
Table 1: Consensus Synthetic Lethal Partners of ATR Inhibition Identified by CRISPR Screens
| Gene Symbol | Primary Function | Average Normalized Z-Score |
| DNA Replication & Repair | ||
| RNASEH2A | Ribonuclease H2 Subunit A | -3.5 |
| RNASEH2B | Ribonuclease H2 Subunit B | -3.4 |
| RNASEH2C | Ribonuclease H2 Subunit C | -3.3 |
| ATM | Ataxia Telangiectasia Mutated | -3.1 |
| ATRIP | ATR Interacting Protein | -2.9 |
| POLE3 | DNA Polymerase Epsilon 3 | -2.8 |
| POLE4 | DNA Polymerase Epsilon 4 | -2.7 |
| APEX2 | APEX Nuclease 2 | -2.6 |
| Cell Cycle Control | ||
| KIAA1524 (CIP2A) | Cancerous Inhibitor of PP2A | -2.5 |
| Other/Uncharacterized | ||
| C16orf72 | Chromosome 16 Open Reading Frame 72 | -2.9 |
| C17orf53 | Chromosome 17 Open Reading Frame 53 | -2.8 |
Note: The data presented is a representative summary based on the analysis of multiple CRISPR screens. For detailed datasets, refer to the supplementary materials of the cited publications.[1]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams have been generated.
Caption: ATR Signaling Pathway and Inhibition.
Caption: Pooled CRISPR Screen Workflow.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify synthetic lethal partners of this compound.
Protocol 1: Determination of this compound IC20 Concentration
Objective: To determine the concentration of this compound that inhibits cell proliferation by 20% (IC20) over the course of the screen. This suboptimal concentration is crucial to ensure that the screen identifies sensitizing gene knockouts rather than general toxicity.
Materials:
-
Cancer cell line of interest (stably expressing Cas9)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed Cas9-expressing cells in a 96-well plate at a density that allows for logarithmic growth over 72-96 hours.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for a duration that reflects one passage of the planned CRISPR screen (e.g., 3-4 days).
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC20 value.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose knockout sensitizes cells to this compound treatment.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the sgRNA library vector)
-
This compound (at the predetermined IC20 concentration)
-
DMSO
-
Large-format cell culture vessels (e.g., T175 flasks, multi-well plates)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
Part A: Lentiviral Library Production and Titer Determination
-
Produce the pooled lentiviral sgRNA library by co-transfecting HEK293T cells with the sgRNA library plasmid pool and the packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection and filter it.
-
Determine the viral titer to calculate the appropriate volume of virus needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive a single sgRNA.
Part B: Transduction of Target Cells
-
Seed the Cas9-expressing target cells at a density that will result in approximately 30-50% confluency at the time of transduction.
-
Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 in the presence of polybrene. The number of cells transduced should be sufficient to maintain a representation of at least 200-500 cells per sgRNA in the library.
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expand the surviving cells, maintaining the library representation.
Part C: this compound Screening
-
Once a stable pool of knockout cells is established, harvest an initial cell population as the "Time 0" reference sample.
-
Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with the IC20 concentration of this compound. Maintain at least two biological replicates for each arm.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging them as needed. At each passage, re-plate the cells at a density that maintains the library representation and refresh the medium with either DMSO or this compound.
-
At the end of the screen, harvest the final cell populations from both the DMSO and this compound treated arms.
Part D: Sample Processing and Data Analysis
-
Extract genomic DNA from the "Time 0" and final cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that flank the sgRNA cassette.
-
Perform next-generation sequencing on the PCR amplicons to determine the read counts for each sgRNA in each sample.
-
Analyze the sequencing data to identify sgRNAs that are depleted in the this compound treated population compared to the DMSO control and the "Time 0" sample.
-
Use bioinformatics tools (e.g., MAGeCK) to calculate the log-fold change and statistical significance of depletion for each sgRNA and to aggregate these scores at the gene level.
-
Rank the genes based on their depletion scores to identify the top synthetic lethal candidates.
Protocol 3: Hit Validation
Objective: To validate the synthetic lethal interactions identified in the primary screen.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the top candidate genes
-
Non-targeting control sgRNA
-
Lentiviral production reagents
-
This compound
-
Reagents for cell viability or competition assays
Procedure:
-
Individually transduce the Cas9-expressing cells with lentiviruses carrying sgRNAs targeting the top candidate genes and a non-targeting control sgRNA.
-
Select for transduced cells.
-
Perform cell viability assays on the individual knockout cell lines in the presence of a range of this compound concentrations to confirm increased sensitivity compared to the control cell line.
-
Alternatively, perform a competition assay where knockout cells (marked with a fluorescent protein) are co-cultured with wild-type cells. The depletion of the fluorescently-marked knockout cells in the presence of this compound compared to the DMSO control confirms the synthetic lethal interaction.
The combination of ATR inhibition with CRISPR-Cas9 screening is a robust strategy for identifying novel synthetic lethal interactions, which can uncover new therapeutic targets and biomarkers for patient stratification. The protocols and data presented here provide a framework for researchers to apply this powerful technology to advance cancer drug discovery and development. Careful optimization of experimental conditions, particularly the inhibitor concentration and maintenance of library representation, is critical for the success of these screens.
References
Troubleshooting & Optimization
Troubleshooting Guide for Small Molecule Inhibitor Solubility and Stability in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility and stability of small molecule inhibitors, such as Atr-IN-8, when preparing and storing solutions in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My inhibitor is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can affect the solubility of a small molecule inhibitor in DMSO:
-
Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the inhibitor.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can decrease the solubility of many organic compounds.[1][2]
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution.[3] However, be cautious as excessive heat may degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.
Q2: I observed precipitation in my DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[2]
-
Re-dissolving: Gently warm the solution and vortex or sonicate to try and re-dissolve the precipitate.[3]
-
Verification: Before use, visually inspect the solution to ensure the precipitate has fully dissolved. If it persists, the concentration of your stock solution is likely lower than intended.
-
Prevention: To minimize precipitation, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: How should I store my inhibitor stock solutions in DMSO for optimal stability?
A3: Proper storage is crucial for maintaining the integrity of your compound.
-
Temperature: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[4]
-
Aliquoting: Prepare single-use aliquots to minimize the number of freeze-thaw cycles the stock solution is subjected to.[4]
-
Container: Use tightly sealed, high-quality glass or polypropylene vials to prevent moisture absorption and evaporation.[5][6]
-
Light Exposure: Protect from light by using amber vials or storing in the dark, as some compounds are light-sensitive.[7]
Q4: Can the absorbed water in DMSO affect my compound's stability?
A4: Yes. DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[1][8] This absorbed water can:
-
Decrease Solubility: The presence of water can lower the solubility of hydrophobic compounds, leading to precipitation.[2]
-
Promote Degradation: For compounds susceptible to hydrolysis, the presence of water can lead to degradation over time. A study on a library of 1404 compounds showed that 85% were stable in DMSO containing 10% water over a 2-year period at 4°C, but this indicates that a fraction of compounds are indeed susceptible to degradation in the presence of water.[9][10]
Troubleshooting Workflows
Solubility Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting inhibitor solubility issues in DMSO.
Stability (Precipitation) Troubleshooting Workflow
Caption: A workflow for addressing precipitation in DMSO stock solutions.
Quantitative Data Summary
The following tables provide example data for a generic kinase inhibitor. If specific data for this compound were available, it would be presented in a similar format.
Table 1: Example Solubility Data for a Generic Kinase Inhibitor
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | 100 |
| Ethanol | 25 | 25 |
| Water | 25 | <0.1 |
| PBS (pH 7.4) | 25 | <0.01 |
Table 2: Example Stability Data for a Generic Kinase Inhibitor in DMSO at -20°C
| Time Point | Purity (%) by HPLC | Notes |
| Initial | 99.8 | Freshly prepared solution. |
| 1 Month | 99.5 | No significant degradation. |
| 3 Months | 99.2 | Minor decrease in purity. |
| 6 Months | 98.5 | Consider preparing fresh stock. |
| 12 Months | 96.0 | Significant degradation observed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
Small molecule inhibitor powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
-
-
Procedure:
-
Calculate the mass of the inhibitor required to prepare the desired volume of a 10 mM solution.
-
Weigh the calculated amount of inhibitor powder and place it into a vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Assessment of Compound Stability in DMSO by HPLC
-
Objective: To determine the stability of a compound in a DMSO stock solution over time.
-
Procedure:
-
Prepare a stock solution of the compound in DMSO at the desired concentration.
-
Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Signaling Pathway Context (Illustrative)
In drug development, understanding the target pathway is crucial. The following is a simplified, hypothetical signaling pathway that a kinase inhibitor like this compound might target.
Caption: A hypothetical signaling pathway illustrating the potential target of a kinase inhibitor.
References
- 1. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. dmsostore.com [dmsostore.com]
- 6. gneechemical.com [gneechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to ATR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to ATR inhibitors, such as ATR-IN-8, in cancer cells.
Troubleshooting Guide
This guide addresses common issues observed during experiments involving acquired resistance to ATR inhibitors.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound in long-term cultures. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate potential resistance mechanisms (see FAQs). 3. Consider combination therapies to re-sensitize cells.[1][2][3][4] |
| High cell death when generating resistant cell lines. | Drug concentration increased too rapidly. | 1. Optimize the drug concentration escalation strategy.[5][6] 2. Start with a low concentration (e.g., IC20) and increase gradually.[5] 3. Allow cells sufficient time to recover and repopulate between dose escalations.[7] |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Contamination. 3. Instability of the resistant phenotype. | 1. Ensure a single-cell suspension before seeding. 2. Regularly check for mycoplasma and other contaminants. 3. Periodically culture resistant cells in the presence of the drug to maintain selection pressure. |
| No change in downstream ATR signaling (e.g., p-CHK1) upon this compound treatment in resistant cells. | Altered drug target or activation of bypass pathways. | 1. Sequence the ATR gene to check for mutations. 2. Perform phosphoproteomic analysis to identify activated alternative signaling pathways.[8] 3. Investigate the role of drug efflux pumps.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to ATR inhibitors?
A1: Acquired resistance to ATR inhibitors can arise through several mechanisms:
-
Alterations in the DNA Damage Response (DDR) Pathway:
-
Loss of the nonsense-mediated mRNA decay (NMD) factor UPF2 has been identified as a novel resistance mechanism.[8][11] This can lead to reduced transcription-replication collisions and decreased reliance on ATR signaling.[8]
-
Mutations or altered expression of cell cycle checkpoint proteins such as CDC25A can confer resistance.[12]
-
Rewiring of homologous recombination and fork protection pathways can bypass the need for ATR activity.[1]
-
-
Drug Efflux:
-
Increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[13]
-
-
Target Alteration:
-
Although less common for kinase inhibitors, mutations in the ATR gene that prevent drug binding could theoretically lead to resistance.
-
Q2: How can I generate an ATR inhibitor-resistant cell line in the lab?
A2: The most common method is through gradual drug induction.[5][6] This involves chronically exposing a cancer cell line to incrementally increasing concentrations of the ATR inhibitor. A general protocol is provided in the "Experimental Protocols" section below.
Q3: What are some effective combination strategies to overcome ATR inhibitor resistance?
A3: Combining ATR inhibitors with other anti-cancer agents can be a powerful strategy to overcome resistance:
-
PARP Inhibitors (PARPi): This is a well-documented synergistic combination.[1][2][3] ATR inhibition can re-sensitize PARPi-resistant cells, and vice-versa, by targeting different aspects of the DNA damage response.[1][14]
-
Chemotherapy: Combining ATR inhibitors with DNA-damaging agents like cisplatin, gemcitabine, or topoisomerase inhibitors (e.g., irinotecan) can enhance tumor cell killing.[4][15][16][17]
-
Immune Checkpoint Blockade: Preclinical data suggests that combining ATR inhibitors with anti-PD-L1 therapy can induce a robust anti-tumor immune response.[2]
Q4: My resistant cells show increased expression of CDK2 and CCNE1. What is the significance of this?
A4: Upregulation of cell cycle-associated genes like CDK2 and CCNE1 has been linked to resistance to ATR inhibitors.[8] This may indicate that the resistant cells have a rewired cell cycle control mechanism that allows them to bypass the G1/S checkpoint normally enforced by ATR inhibition.
Experimental Protocols
Protocol 1: Generation of an ATR Inhibitor-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line using a stepwise increase in drug concentration.[5][6][7][18]
-
Initial Sensitivity Assessment: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Initiation of Resistance Induction: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of this compound.
-
Monitoring and Maintenance:
-
Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.
-
Repeat the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.[6]
-
-
Characterization of Resistant Cells:
-
Stability Testing: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-assess their sensitivity to this compound.[18]
Protocol 2: Western Blot for ATR Pathway Activation
This protocol is used to assess the activation state of the ATR signaling pathway.
-
Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total-ATR, phospho-ATR (Ser428), total-CHK1, and phospho-CHK1 (Ser345) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the characterization of this compound resistant cells.
Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 750 | 15 |
Table 2: Relative Protein Expression Changes in Resistant vs. Parental Cells
| Protein | Change in Resistant Cells |
| p-CHK1 (S345) after ATRi | Decreased |
| UPF2 | Decreased |
| CCNE1 | Increased |
| CDK2 | Increased |
Visualizations
Below are diagrams illustrating key concepts related to ATR inhibitor resistance.
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for generating ATR inhibitor-resistant cancer cell lines.
Caption: Logical relationships of combination therapies to overcome ATR inhibitor resistance.
References
- 1. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Reversing regulatory safeguards: Targeting the ATR pathway to overcome PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
optimizing Atr-IN-8 dosage to reduce myelosuppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-8. The focus is on optimizing dosage to reduce myelosuppression, a common on-target toxicity of ATR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its link to myelosuppression?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress and single-stranded DNA breaks.[1][2][3][4] By inhibiting ATR, this compound disrupts cell cycle checkpoints (primarily G2/M), prevents DNA repair, and can lead to synthetic lethality in cancer cells with underlying DDR defects or high levels of replication stress.[3][5]
The link to myelosuppression stems from the fact that hematopoietic stem and progenitor cells are highly proliferative and can experience endogenous replication stress, making them sensitive to ATR inhibition.[6] Inhibition of ATR in these cells can impair their ability to properly replicate and divide, leading to a decrease in the production of mature blood cells, resulting in anemia, neutropenia, and thrombocytopenia.
Q2: What are the typical signs of myelosuppression observed with ATR inhibitors?
A2: Myelosuppression is a common side effect of chemotherapy and targeted agents like ATR inhibitors.[7][8] The primary signs to monitor in preclinical and clinical studies include:
-
Anemia: A reduction in red blood cells, leading to fatigue, pallor, and shortness of breath.
-
Neutropenia: A decrease in neutrophils, a type of white blood cell, which increases the risk of infections.
-
Thrombocytopenia: A low platelet count, which can result in easy bruising and bleeding.
-
Pancytopenia: A simultaneous reduction in red blood cells, white blood cells, and platelets.[7]
Q3: Are there established biomarkers to predict which models or patients might be more susceptible to this compound-induced myelosuppression?
A3: While research is ongoing to identify robust predictive biomarkers, certain factors may indicate increased susceptibility. Preclinical models or patients with pre-existing hematological conditions or those receiving concurrent myelosuppressive therapies may be at higher risk. In a clinical setting, baseline body weight and platelet count have been identified as potential risk factors for increased thrombocytopenia with some targeted therapies.[9] Monitoring pharmacodynamic markers of ATR inhibition (e.g., phosphorylation of Chk1) in both tumor and surrogate tissues can help correlate target engagement with toxicity.[10]
Troubleshooting Guide: Managing Myelosuppression
Issue: Significant myelosuppression is observed in our preclinical models at the efficacious dose of this compound.
This guide provides a systematic approach to optimizing the dosing schedule of this compound to mitigate myelosuppression while maintaining anti-tumor efficacy.
Step 1: Characterize the Myelosuppression
The first step is to thoroughly characterize the nature and kinetics of the myelosuppression.
Experimental Protocol: Myelosuppression Characterization
-
Animal Model: Use relevant xenograft or syngeneic tumor models.
-
Dosing: Administer this compound at the determined efficacious dose and schedule. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples at baseline and at multiple time points during and after treatment (e.g., daily for the first week, then twice weekly).
-
Complete Blood Count (CBC): Perform a CBC with differential analysis to quantify red blood cells, white blood cells (including neutrophils), and platelets.
-
Bone Marrow Analysis (Optional): At selected time points, collect bone marrow aspirates to assess cellularity and the status of hematopoietic progenitors.
-
Data Analysis: Plot the blood cell counts over time to determine the nadir (lowest point) and recovery kinetics for each cell lineage.
Step 2: Explore Alternative Dosing Schedules
Based on the myelosuppression kinetics, explore intermittent dosing schedules to allow for hematopoietic recovery.
Experimental Protocol: Dosing Schedule Optimization
-
Design Dosing Regimens: Based on the recovery kinetics observed in Step 1, design several intermittent dosing schedules. For example, if recovery begins after 3-4 days of continuous dosing, a "3 days on, 4 days off" schedule could be tested.[11]
-
Efficacy and Toxicity Assessment: In tumor-bearing animals, evaluate the anti-tumor efficacy and myelosuppression profile of each intermittent schedule compared to the continuous dosing regimen.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure (PK) with target engagement (e.g., p-Chk1 inhibition in surrogate tissues or tumor) and the observed efficacy and toxicity for each schedule.[11] This can help identify a therapeutic window.
Step 3: Consider Combination Strategies
If myelosuppression remains a concern, consider combination therapies that may allow for a reduced dose of this compound or that can help manage the hematological toxicity.
Experimental Protocol: Combination Therapy Evaluation
-
Synergy Studies: Conduct in vitro and in vivo studies to identify agents that synergize with this compound. This could include other DDR inhibitors (e.g., PARP inhibitors) or chemotherapy.[12][13]
-
Dose Reduction: Evaluate if the combination allows for a lower, less myelosuppressive dose of this compound while maintaining or enhancing anti-tumor activity.
-
Supportive Care: In preclinical models, assess the utility of supportive care measures such as growth factors (e.g., G-CSF for neutropenia) to manage myelosuppression.[6][14]
Data Presentation
Table 1: Example Dosing Schedules of ATR Inhibitors in Clinical Development
| Compound (Reference) | Dosing Schedule | Rationale/Outcome |
| Camonsertib (RP-3500) [9][11] | 160 mg once daily, 3 days on/4 days off | Optimized schedule to balance efficacy and tolerability, mitigating anemia. |
| Ceralasertib (AZD6738) [12] | Intermittent dosing in combination with chemotherapy | Mitigates myelosuppression, allowing for combination with other agents. |
| Berzosertib (VX-970) [10] | Administered 12-24 hours after DNA-damaging chemotherapy | Timed to coincide with peak S-phase accumulation and ATR activation for maximal efficacy. |
Visualizations
Signaling Pathway
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for optimizing this compound dosage.
Troubleshooting Logic
Caption: A troubleshooting guide for addressing myelosuppression.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Chemotherapy-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
Technical Support Center: Managing Hematological Toxicities of ATR Inhibitors in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the hematological toxicities associated with the use of ATR inhibitors, with a focus on preclinical research. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data visualization to facilitate a clear understanding of potential issues and their resolution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Atr-IN-8 and other ATR inhibitors?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA single-strand breaks and replication stress.[1] By inhibiting ATR, these drugs prevent the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints and increased genomic instability, ultimately resulting in cell death, particularly in cancer cells with high levels of replication stress or defects in other DNA repair pathways.[1]
Q2: What are the most common hematological toxicities observed with ATR inhibitors in preclinical studies?
A2: The most frequently reported hematological toxicities associated with ATR inhibitors in preclinical and clinical settings are anemia, neutropenia, and thrombocytopenia.[2] These effects are thought to be on-target, as hematopoietic stem and progenitor cells are highly proliferative and sensitive to disruptions in DNA replication and cell cycle progression. Myelosuppression, particularly anemia, can be a dose-limiting toxicity for this class of drugs.[2]
Q3: Why are hematopoietic cells particularly sensitive to ATR inhibition?
A3: Hematopoietic stem and progenitor cells in the bone marrow are in a constant state of rapid proliferation and differentiation to replenish the body's blood cells. This high rate of cell division inherently creates a level of replication stress, making these cells highly dependent on the ATR-mediated checkpoint for maintaining genomic integrity. Inhibition of ATR in these cells can lead to the accumulation of DNA damage and subsequent apoptosis, resulting in decreased production of mature blood cells.
Q4: Are the hematological toxicities of ATR inhibitors reversible?
A4: In many preclinical and clinical observations, the hematological toxicities associated with ATR inhibitors are dose-dependent and reversible upon cessation of treatment. The recovery of blood cell counts is dependent on the dose, duration of exposure, and the specific inhibitor.
Troubleshooting Guide
Issue 1: Unexpectedly severe drop in platelet count (Thrombocytopenia) after treatment.
-
Question: We observed a greater than 50% decrease in platelet count in our mouse model 72 hours after the first dose of this compound. What could be the cause and how should we proceed?
-
Answer:
-
Possible Causes:
-
Dose-related toxicity: The administered dose may be too high for the specific animal strain or model.
-
Scheduling: The dosing schedule (e.g., daily vs. intermittent) may not allow for adequate recovery of hematopoietic progenitors.
-
Compound-specific effects: this compound may have a more pronounced effect on megakaryocyte progenitors compared to other ATR inhibitors.
-
Model sensitivity: The specific preclinical model being used might have an inherent sensitivity to ATR inhibition.
-
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the complete blood count (CBC) on a fresh blood sample to rule out technical error.
-
Dose de-escalation: Reduce the dose of this compound in a subsequent cohort of animals to determine a dose-response relationship for the thrombocytopenia.
-
Modify the dosing schedule: Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for hematopoietic recovery.
-
Monitor recovery: In the affected animals, continue to monitor platelet counts to determine the time to recovery.
-
Bone marrow analysis: If the issue persists, consider a bone marrow analysis to assess the megakaryocyte population.
-
-
Issue 2: Progressive decrease in hemoglobin levels (Anemia) over a 14-day study.
-
Question: Our rat model is showing a steady decline in hemoglobin and hematocrit levels throughout a two-week daily dosing study with an ATR inhibitor. How can we manage this?
-
Answer:
-
Possible Causes:
-
Cumulative toxicity: Daily dosing may lead to a cumulative suppressive effect on erythroid precursors in the bone marrow.
-
Off-target effects: While less common with selective inhibitors, off-target effects impacting red blood cell survival cannot be entirely ruled out without further investigation.
-
-
Troubleshooting Steps:
-
Establish a baseline: Ensure you have robust baseline hematology data for your animal cohort before initiating treatment.
-
Interim monitoring: Increase the frequency of CBC monitoring (e.g., weekly or twice-weekly) to track the progression of anemia.
-
Implement a "drug holiday": Introduce a treatment-free period to assess if hemoglobin levels recover. This can help in designing a more tolerable dosing regimen.
-
Supportive care: For valuable long-term studies, consider supportive care measures if ethically approved and relevant to the study design (e.g., erythropoietin-stimulating agents), though this can be a confounding factor.
-
Colony-Forming Unit (CFU) Assay: Conduct an in vitro CFU assay with erythroid progenitors (BFU-E and CFU-E) to directly assess the inhibitory effect of the compound on this lineage.
-
-
Issue 3: Significant neutropenia observed at the expected nadir, but with a delayed recovery.
-
Question: We observed a sharp drop in neutrophil counts around day 4 post-treatment, which we expected. However, the counts have not recovered by day 10. What should we investigate?
-
Answer:
-
Possible Causes:
-
Profound impact on early progenitors: The dose may be affecting not just late-stage neutrophil precursors but also earlier granulocyte-macrophage progenitors (CFU-GM), leading to a longer recovery time.
-
Compound clearance: The pharmacokinetic profile of the compound might result in a longer-than-expected exposure, prolonging the myelosuppressive effect.
-
-
Troubleshooting Steps:
-
Pharmacokinetic analysis: If not already done, perform a pharmacokinetic study to understand the exposure profile of this compound in your model.
-
Bone marrow histology: A histological examination of the bone marrow can provide insights into the cellularity and the state of the myeloid lineage.
-
CFU-GM Assay: An in vitro CFU-GM assay can quantify the direct impact of the drug on granulocyte-macrophage progenitor cells.
-
-
Quantitative Data Summary
The following tables present illustrative quantitative data on the hematological effects of a representative ATR inhibitor in a preclinical mouse model. This data is intended for guidance and may not be directly representative of this compound. Researchers should generate their own dose-response data for their specific compound and model.
Table 1: Effect of a Representative ATR Inhibitor on Complete Blood Count (CBC) in Mice (Day 7 of Daily Dosing)
| Parameter | Vehicle Control (Mean ± SD) | ATR Inhibitor (25 mg/kg) (Mean ± SD) | ATR Inhibitor (50 mg/kg) (Mean ± SD) |
| White Blood Cells (WBC) (x10³/µL) | 8.5 ± 1.2 | 5.1 ± 0.9 | 3.2 ± 0.7 |
| Neutrophils (x10³/µL) | 2.1 ± 0.5 | 1.0 ± 0.3 | 0.5 ± 0.2 |
| Lymphocytes (x10³/µL) | 6.0 ± 0.9 | 3.8 ± 0.7 | 2.5 ± 0.6 |
| Red Blood Cells (RBC) (x10⁶/µL) | 9.8 ± 0.4 | 8.5 ± 0.6 | 7.2 ± 0.8 |
| Hemoglobin (g/dL) | 14.5 ± 0.7 | 12.8 ± 0.9 | 10.9 ± 1.1 |
| Hematocrit (%) | 44.2 ± 2.1 | 39.1 ± 2.5 | 33.5 ± 3.0 |
| Platelets (x10³/µL) | 950 ± 150 | 620 ± 110 | 380 ± 95 |
Table 2: In Vitro Effect of a Representative ATR Inhibitor on Hematopoietic Progenitor Colony Formation (IC₅₀ Values)
| Progenitor Cell Type | IC₅₀ (nM) |
| CFU-GM (Granulocyte-Macrophage) | 150 |
| BFU-E (Erythroid Burst-Forming Unit) | 95 |
| CFU-GEMM (Granulocyte, Erythroid, Macrophage, Megakaryocyte) | 75 |
Experimental Protocols
1. Protocol for Complete Blood Count (CBC) Monitoring in Mice
-
Objective: To serially monitor the hematological parameters in mice treated with an ATR inhibitor.
-
Materials:
-
EDTA-coated micro-collection tubes
-
Appropriate size needles and syringes for blood collection
-
Automated veterinary hematology analyzer
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
-
-
Procedure:
-
Blood Collection: Collect approximately 50-100 µL of blood from the saphenous vein or tail vein into an EDTA-coated tube. For terminal endpoints, cardiac puncture can be used to collect a larger volume.
-
Analysis: Gently mix the blood sample and analyze it using a calibrated automated hematology analyzer to obtain parameters such as WBC count with differential, RBC count, hemoglobin, hematocrit, and platelet count.
-
Blood Smear: Prepare a blood smear on a microscope slide immediately after collection.
-
Staining and Morphology Review: Stain the smear and perform a manual review of blood cell morphology to identify any abnormalities not detected by the analyzer.
-
Frequency: Collect samples at baseline (before treatment) and at regular intervals during and after treatment (e.g., weekly, or more frequently around the expected nadir).
-
2. Protocol for Colony-Forming Unit (CFU) Assay
-
Objective: To assess the in vitro effect of an ATR inhibitor on the proliferation and differentiation of hematopoietic progenitor cells.
-
Materials:
-
Bone marrow cells from a preclinical species (e.g., mouse, rat) or human CD34+ cells.
-
MethoCult™ or similar semi-solid medium containing appropriate cytokines.
-
ATR inhibitor stock solution (dissolved in a suitable vehicle like DMSO).
-
Sterile culture dishes (35 mm).
-
Incubator (37°C, 5% CO₂).
-
Inverted microscope.
-
-
Procedure:
-
Cell Preparation: Isolate mononuclear cells from the bone marrow using a density gradient centrifugation method.
-
Plating: Add a known number of cells (e.g., 2 x 10⁴ mouse bone marrow cells) to the semi-solid medium containing a range of concentrations of the ATR inhibitor or vehicle control.
-
Culture: Plate the cell/medium mixture into 35 mm culture dishes in duplicate or triplicate.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ in a humidified incubator for 7-14 days (depending on the species and progenitor type).
-
Colony Counting: Using an inverted microscope, count the number of colonies of different lineages (e.g., CFU-GM, BFU-E) based on their morphology. A colony is typically defined as a cluster of more than 50 cells.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in colony formation compared to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: ATR Signaling Pathway and Point of Inhibition.
Experimental Workflow
References
cell line-specific response variability to Atr-IN-8 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-8, a potent and selective ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by DNA damage and replication stress.[2][3] When DNA damage occurs, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1).[4] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[2][4] By inhibiting ATR, this compound prevents this checkpoint activation and disrupts DNA repair processes. This can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that have high levels of replication stress.[3][4]
Q2: Why do different cell lines show variable responses to this compound treatment?
The variability in cell line-specific responses to this compound is often linked to the concept of synthetic lethality. This occurs when the inhibition of ATR is lethal to cells that have a pre-existing defect in another DNA repair pathway.[1][5] Key factors influencing sensitivity include:
-
ATM Deficiency: Cells with mutations or deficiencies in the Ataxia Telangiectasia Mutated (ATM) gene, another key DDR kinase, are often hypersensitive to ATR inhibitors.[1][6]
-
p53 Status: p53-deficient cell lines tend to be more sensitive to the combination of ATR inhibitors and genotoxic agents.[1]
-
Oncogene-Induced Replication Stress: Cancer cells with high levels of replication stress due to the activation of oncogenes like Myc or Cyclin E are more dependent on the ATR pathway for survival and are therefore more susceptible to ATR inhibition.[1][7]
-
Defects in other DNA Repair Pathways: Deficiencies in other DNA repair proteins, such as ERCC1, can also sensitize cells to ATR inhibitors.[5]
-
Alternative Lengthening of Telomeres (ALT): Some studies have suggested that cancer cells utilizing the ALT pathway for telomere maintenance may be more sensitive to ATR inhibitors, although this can be cell line-dependent.[8][9]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound can lead to several observable cellular effects:
-
Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the G2/M cell cycle arrest that is normally induced by DNA damage, forcing cells to enter mitosis with damaged DNA.[3][10][11] This can also affect the S-phase checkpoint.[12][13]
-
Increased DNA Damage: Inhibition of ATR leads to the accumulation of DNA damage, which can be visualized by markers like γH2AX.[5][13]
-
Induction of Apoptosis: The accumulation of extensive DNA damage can trigger programmed cell death, or apoptosis.[5]
-
Inhibition of Cell Proliferation: By inducing cell cycle arrest and apoptosis, this compound can inhibit the overall proliferation of cancer cells.[13]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and create a standard protocol for cell seeding.[14]
-
-
Possible Cause: Cells are in different growth phases.
-
Troubleshooting Tip: Use cells in the logarithmic growth phase for all experiments to ensure uniformity.[14]
-
-
Possible Cause: Instability of the compound.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions.
-
-
Possible Cause: Variation in incubation time.
-
Troubleshooting Tip: Adhere to a strict and consistent incubation time for all experiments. The IC50 value is dependent on the duration of drug exposure.[15]
-
Problem 2: No significant effect of this compound on my cell line.
-
Possible Cause: The cell line may be resistant to ATR inhibition.
-
Troubleshooting Tip: Review the genetic background of your cell line. Cells with intact and functional DDR pathways may be less sensitive. Consider using a positive control cell line known to be sensitive to ATR inhibitors.[1]
-
-
Possible Cause: Insufficient drug concentration or treatment time.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
-
Possible Cause: The endpoint being measured is not appropriate.
-
Troubleshooting Tip: Consider using multiple assays to assess the effect of this compound, such as a cell cycle analysis or a DNA damage assay (e.g., γH2AX staining) in addition to a viability assay.
-
Problem 3: Discrepancies between results from different viability assays (e.g., MTT vs. CellTiter-Glo).
-
Possible Cause: Different assays measure different aspects of cell health.
-
Troubleshooting Tip: Be aware of the principles behind each assay. MTT and other tetrazolium-based assays measure metabolic activity, which may not always directly correlate with the number of viable cells.[16] ATP-based assays like CellTiter-Glo measure the ATP content of viable cells.[16] It is recommended to use at least two different viability assays to confirm results.
-
Quantitative Data
Table 1: Reported IC50 Values for ATR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | VE-821 | ~0.8 | [8] |
| SAOS2 | Osteosarcoma | VE-821 | ~0.8 | [8] |
| MG63 | Osteosarcoma | VE-821 | ~9 | [8] |
| SJSA1 | Osteosarcoma | VE-821 | ~9 | [8] |
| A variety of STS cell lines | Soft Tissue Sarcoma | VE-822 | 1.3 - 12 | [13] |
| MCF7 | Breast Cancer | VE-821 | ~2.3 (for inhibition of pChk1) | [17] |
| A variety of cancer cell lines | Various | M4344 | Not specified | [18] |
| Renal carcinoma cell lines | Renal Cell Carcinoma | M4344 | Not specified | [19] |
Note: IC50 values can vary depending on the specific ATR inhibitor used and the experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and resuspend cells in fresh medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for IC50 variability.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 11. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR Inhibition Broadly Sensitizes Soft-Tissue Sarcoma Cells to Chemotherapy Independent of Alternative Lengthening Telomere (ALT) Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI Insight - ATR represents a therapeutic vulnerability in clear cell renal cell carcinoma [insight.jci.org]
Navigating Batch-to-Batch Variability of Synthesized ATR-IN-8: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of the synthesized ATR inhibitor, ATR-IN-8. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify, characterize, and mitigate issues arising from inconsistencies between different batches of this compound.
Frequently Asked Questions (FAQs)
1. My new batch of this compound shows lower potency in my cell-based assays compared to the previous batch. What could be the cause?
Reduced potency is a common issue arising from batch-to-batch variability. Several factors could be at play:
-
Purity: The new batch may have a lower percentage of the active compound due to the presence of impurities from the synthesis process.
-
Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) or the presence of insoluble impurities can affect how well the compound dissolves, leading to a lower effective concentration in your assay.
-
Degradation: this compound may have degraded during storage or handling.
-
Presence of Antagonistic Impurities: An impurity in the new batch could be interfering with the activity of this compound.
To troubleshoot this, we recommend a systematic approach outlined in the "Troubleshooting Inconsistent Biological Activity" workflow below.
2. How can I confirm the identity and purity of my new batch of this compound?
It is crucial to independently verify the identity and purity of each new batch of a synthesized compound. We recommend the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound by measuring the area of the main peak relative to impurity peaks.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the identity of the compound by comparing its infrared spectrum to a reference standard.[2]
A summary of recommended analytical tests is provided in the table below.
3. What are some common impurities that might be present in synthesized this compound?
While specific impurities are dependent on the synthetic route used, common impurities in small molecule synthesis can include:
-
Starting materials and reagents: Unreacted starting materials or excess reagents from the synthesis.
-
Byproducts: Unwanted products from side reactions.
-
Solvents: Residual solvents from the purification process.
-
Degradation products: Resulting from instability of the compound.
If you suspect impurities are affecting your experiments, further characterization using techniques like tandem mass spectrometry (MS/MS) may be necessary to identify their structures.[4]
4. My current batch of this compound is not dissolving well. What should I do?
Poor solubility can be due to the physical properties of the specific batch. Here are some steps to address this:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Cautiously warm the solution, but be mindful of potential compound degradation at higher temperatures.
-
Different Solvent: While DMSO is a common solvent, you may need to explore other biocompatible solvents if solubility issues persist. Always check the compatibility of the solvent with your experimental system.
-
Fresh Solvent: Ensure the solvent you are using is anhydrous and of high quality, as water contamination can sometimes affect solubility.
5. How can I functionally validate a new batch of this compound in a cell-based assay?
Functional validation is essential to ensure the new batch performs as expected. We recommend the following workflow:
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the new batch.
-
Compare to Reference Batch: Compare the IC50 of the new batch to a previously validated "gold standard" batch.
-
Target Engagement Assay: Perform a Western blot to assess the phosphorylation of a known ATR substrate, such as Chk1 (Checkpoint kinase 1), in response to DNA damage (e.g., induced by UV radiation or hydroxyurea).[5][6][7] A potent batch of this compound should inhibit this phosphorylation.
Data Presentation
Table 1: Recommended Analytical Quality Control for this compound Batches
| Analytical Method | Parameter Measured | Acceptance Criteria |
| LC-MS | Identity (Molecular Weight) & Purity | Correct molecular ion peak present; Purity >98% |
| HPLC | Purity (%) | >98% by peak area at a standard wavelength (e.g., 214 nm)[1] |
| ¹H NMR | Chemical Structure | Spectrum consistent with the proposed structure of this compound |
| Solubility | Visual Inspection | Clear solution at the desired concentration in the chosen solvent |
Table 2: Example Data from Functional Validation of Two Batches of this compound
| Batch ID | IC50 (nM) in HeLa cells | Inhibition of Chk1 Phosphorylation (at 1 µM) |
| Batch A (Reference) | 50 | 95% |
| Batch B (New) | 250 | 60% |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a working concentration of 10 µg/mL in the mobile phase.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detection at 214 nm and 254 nm.[1]
-
Analysis: Integrate the peak areas and calculate the percentage purity.
Protocol 2: Functional Validation by Western Blot for Chk1 Phosphorylation
-
Cell Culture: Plate a suitable cell line (e.g., U2OS) and allow them to adhere overnight.
-
Induce DNA Damage: Treat cells with a DNA damaging agent such as 2 mM hydroxyurea for 2-4 hours.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of the new and reference batches of this compound for 1 hour prior to and during the DNA damage treatment.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Chk1 (Ser345) and total Chk1. Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.
Mandatory Visualizations
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.[8][9][10][11]
Caption: A systematic workflow for troubleshooting inconsistent biological activity of this compound batches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Analysis | AxisPharm [axispharm.com]
- 5. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 8. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cell Permeability of Atr-IN-8
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cell permeability of the ATR inhibitor, Atr-IN-8. The following sections detail experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and accurate permeability assessment.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable assay for determining the cell permeability of this compound?
A1: The choice of assay depends on the specific research question. For a high-throughput initial screen of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective option.[1][2] For a more comprehensive understanding of permeability, including the potential for active transport and efflux, cell-based assays like the Caco-2 or MDCK assays are recommended.[3] The Caco-2 assay is considered the gold standard for predicting human intestinal absorption.[4][5]
Q2: What is the difference between apparent permeability (Papp) and effective permeability (Pe)?
A2: Apparent permeability (Papp) is the permeability coefficient calculated in cell-based assays like Caco-2 and MDCK, which can be influenced by active transport processes. Effective permeability (Pe) is determined in PAMPA and represents passive diffusion across an artificial membrane.[2]
Q3: How do I interpret the efflux ratio in a Caco-2 or MDCK assay?
A3: The efflux ratio is calculated by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction. An efflux ratio greater than or equal to 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[6]
Q4: What does low recovery in a permeability assay indicate?
A4: Low recovery can indicate several issues, including poor solubility of the test compound, non-specific binding to the assay plates, or accumulation of the compound within the cell monolayer.[6][7][8]
Q5: How can I improve the recovery of a hydrophobic compound like this compound?
A5: To improve recovery, consider pre-treating collection plates with an organic solvent, adding a low concentration of bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding, or using specialized low-binding plates.[7][9]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption.
Methodology:
-
Preparation of the Donor Plate: A stock solution of this compound (e.g., 10 mM in DMSO) is diluted in a buffer solution (e.g., pH 7.4) to the final desired concentration. This solution is then added to the wells of a 96-well filter plate (the donor plate).
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a solubilizing agent to act as a "sink".[10]
-
Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.[11]
-
Incubation: The donor plate is placed on top of the acceptor plate, forming a "sandwich," and incubated at room temperature with gentle shaking for a defined period (typically 5 hours).[2]
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor compartments over time.
Caco-2 Permeability Assay
This assay models human intestinal permeability and can identify active transport and efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A Lucifer Yellow rejection assay can also be performed as an additional quality control step.[12]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B): The test compound (this compound) is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability (Papp) for both A-B and B-A directions is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined.
MDCK-MDR1 Permeability Assay
This assay is specifically designed to assess whether a compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture: MDCK cells transfected with the human MDR1 gene (encoding P-gp) are seeded on permeable supports and cultured to form a confluent monolayer.[13]
-
Monolayer Integrity Check: TEER is measured to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability Assessment: The permeability of this compound is measured in both the A-B and B-A directions, as described for the Caco-2 assay.
-
Incubation and Quantification: The assay is performed under the same conditions as the Caco-2 assay, with quantification by LC-MS/MS.
-
Data Interpretation: An efflux ratio ≥ 2 indicates that this compound is likely a substrate of P-gp.[6]
Data Presentation
Table 1: Typical Permeability Classification
| Permeability Class | Papp (10⁻⁶ cm/s) in Caco-2 | Pe (10⁻⁶ cm/s) in PAMPA | Expected In Vivo Absorption |
| High | > 10 | > 1.5 | > 85% |
| Moderate | 1 - 10 | 0.5 - 1.5 | 50 - 85% |
| Low | < 1 | < 0.5 | < 50% |
Note: These are general classification ranges and may vary slightly between laboratories.
Table 2: Sample Data Interpretation for this compound (Hypothetical)
| Assay | Direction | Papp/Pe (10⁻⁶ cm/s) | Efflux Ratio | Recovery (%) | Interpretation |
| PAMPA | - | 0.8 | N/A | 95% | Moderate passive permeability. |
| Caco-2 | A-B | 0.5 | 4.0 | 85% | Low to moderate absorptive permeability with significant efflux. |
| Caco-2 | B-A | 2.0 | |||
| MDCK-MDR1 | A-B | 0.4 | 5.0 | 90% | This compound is a substrate of P-gp. |
| MDCK-MDR1 | B-A | 2.0 |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Papp/Pe Values | - Poor aqueous solubility of this compound.- High plasma protein binding in cell-based assays.- Compound instability. | - Use co-solvents (e.g., up to 1% DMSO) in the dosing solution.- Add a low concentration of BSA (e.g., 0.25%) to the basolateral chamber in Caco-2/MDCK assays.[9]- Assess compound stability in the assay buffer prior to the experiment. |
| High Variability Between Replicates | - Inconsistent cell monolayer integrity.- Pipetting errors.- Inconsistent coating of the PAMPA membrane. | - Ensure consistent TEER values across all wells before starting the experiment.- Use calibrated pipettes and consistent technique.- Ensure the lipid solution is completely dissolved and evenly applied in the PAMPA assay.[14] |
| Low Compound Recovery | - Non-specific binding to plasticware.- Compound accumulation in the cell monolayer.- Compound degradation. | - Use low-binding plates.- Pre-treat collection plates with an organic solvent like acetonitrile.[7]- Lyse the cells at the end of the experiment and quantify the amount of compound retained.- Analyze compound stability in the assay matrix. |
| Inconsistent TEER values | - Incomplete monolayer formation.- Cell toxicity induced by the test compound.- Bacterial or mycoplasma contamination. | - Extend the cell culture time to allow for complete differentiation.- Assess the cytotoxicity of this compound on the cells at the test concentration.- Regularly test cell cultures for contamination. |
Visualizations
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. In Vitro Permeability Assays [merckmillipore.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: Optimizing Atr-IN-8 and Radiation Combination Therapy
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining treatment schedules for the ATR inhibitor, Atr-IN-8, to achieve synergistic effects with radiation therapy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergistic effect between ATR inhibitors and radiation?
A1: The synergy between ATR inhibitors and radiation stems from the dual role of ATR in the DNA Damage Response (DDR).[1][2] Radiation induces DNA double-strand breaks (DSBs), activating cell cycle checkpoints, primarily the G2/M checkpoint, to allow time for DNA repair.[1][3] Cancer cells, often deficient in the G1 checkpoint, are heavily reliant on the ATR-mediated G2/M checkpoint for survival after irradiation.[1][2] ATR inhibitors abrogate this G2/M arrest, forcing cells with unrepaired DNA damage to enter mitosis prematurely. This leads to mitotic catastrophe and enhanced cell death.[4] Furthermore, ATR plays a role in homologous recombination (HR), a key pathway for repairing DSBs.[1][2] Inhibition of ATR impairs HR, leading to persistent DNA damage.[1][2]
Q2: What is the optimal timing for administering this compound relative to radiation?
A2: Preclinical studies suggest that administering the ATR inhibitor prior to radiation is crucial for maximizing synergistic effects. A common approach involves pre-treating cells or animals with the ATR inhibitor for a period ranging from 1 to 24 hours before irradiation.[5][6][7] This pre-treatment ensures that ATR is inhibited at the time of radiation-induced DNA damage, preventing the activation of downstream signaling pathways and checkpoint arrest. For fractionated radiotherapy schedules, the ATR inhibitor is often administered daily, starting before the first radiation dose.[5][6]
Q3: How does the combination of an ATR inhibitor and radiation affect the tumor microenvironment (TME)?
A3: The combination of ATR inhibitors and radiation can significantly modulate the TME, making it more favorable for an anti-tumor immune response.[5][6][8] This combination has been shown to increase the infiltration of immune cells, including CD3+ T cells, NK cells, and myeloid cells.[6][8] The underlying mechanism involves the formation of micronuclei from unrepaired DNA, which activates the cGAS/STING pathway, leading to a type I/II interferon (IFN) response.[2][6][8] This, in turn, upregulates genes involved in nucleic acid sensing and antigen presentation (e.g., MHC I), and increases the production of pro-inflammatory cytokines and chemokines like CCL2, CCL5, and CXCL10.[5][6][8]
Q4: Are there specific cancer genotypes that are more sensitive to the combination of ATR inhibitors and radiation?
A4: Tumors with underlying defects in other DNA damage response proteins, particularly ATM, are hypothesized to be more sensitive to ATR inhibition in combination with radiation.[9] This concept is based on synthetic lethality, where the loss of two key DDR proteins is more detrimental to the cell than the loss of one.[10] Preclinical studies have shown that ATM-null tumors exhibit significant synergy between an ATR inhibitor and radiation.[9] Therefore, screening for mutations in ATM and other DDR genes could be a potential biomarker strategy for patient selection.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Synergy | - Suboptimal timing of this compound administration.- Insufficient concentration of this compound.- Radioresistant cell line.- Inappropriate radiation dose. | - Administer this compound 1-24 hours before radiation.- Perform a dose-response curve for this compound to determine the optimal concentration that inhibits ATR signaling (e.g., by measuring p-Chk1 levels).- Confirm the radioresistance of your cell line. Some cell lines may require higher radiation doses to observe a synergistic effect.[1]- Titrate the radiation dose to a level that causes sublethal damage, allowing for the synergistic effect of the ATR inhibitor to be observed. |
| Increased Toxicity in Normal Cells | - High concentration of this compound.- High radiation dose. | - Determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines to identify a therapeutic window.[4]- Reduce the radiation dose or use more targeted radiation techniques (e.g., proton therapy) to spare normal tissue.[1] |
| Inconsistent In Vivo Results | - Poor bioavailability or pharmacokinetics of this compound.- Suboptimal dosing schedule.- Tumor model heterogeneity. | - Perform pharmacokinetic studies to determine the optimal dosing and schedule to maintain effective drug concentrations in the tumor.- For fractionated radiotherapy, consider daily administration of the ATR inhibitor.[5][6]- Use well-characterized and validated patient-derived xenograft (PDX) models to better reflect clinical heterogeneity.[12] |
| No Observed Immune Infiltration | - Immunocompromised mouse model.- Insufficient time for immune response to develop. | - Utilize immunocompetent mouse models to study the effects on the tumor microenvironment.[5][8]- Analyze immune cell infiltration at later time points post-treatment (e.g., 5-7 days after the last radiation dose).[5][6] |
Quantitative Data Summary
Table 1: In Vitro Radiosensitization by ATR Inhibitors
| ATR Inhibitor | Cell Line | ATRi Concentration | Radiation Dose (Gy) | Outcome | Reference |
| AZD6738 | NCI-H460 (Lung) | 100 nM | 2, 4, 6 | Increased cell killing | [1] |
| AZD6738 | NCI-H1299 (Lung) | 100 nM | 2, 4, 6 | Increased cell killing | [1] |
| VE-821 | HeLa (Cervical) | 1 µM | 1, 2, 3 (Carbon Ions) | Abrogated G2/M arrest | [13] |
| Berzosertib | A549 (Lung) | 40/80 nM | 2, 4, 6, 8 | Increased sensitivity | [14] |
| BAY 1895344 | MOC2 (HNSCC) | 10-100 nM | 4 | Dose-dependent reduction in p-Chk1 | [4] |
Table 2: In Vivo Tumor Growth Delay with ATR Inhibitors and Radiation
| ATR Inhibitor | Tumor Model | ATRi Dose & Schedule | Radiation Schedule | Outcome | Reference |
| AZD6738 | TC-1 (HPV-driven) | 75 mg/kg daily for 5 days | 2 Gy x 4 (daily) | Significant tumor growth delay | [5][6] |
| RP-3500 | Atm-null murine model | Not specified | Not specified | Higher rates of durable tumor control | [9] |
| BAY 1895344 | MOC2 (HNSCC) | Not specified | 10 Gy x 1 or 8 Gy x 3 | Significant tumor growth delay | [4] |
| VX-970 | Esophageal cancer xenograft | Not specified | Not specified | Increased tumor cell kill | [7] |
Experimental Protocols
1. In Vitro Clonogenic Survival Assay
-
Cell Seeding: Plate cells at a density determined to yield approximately 50-100 colonies per plate.
-
Drug Treatment: After allowing cells to attach overnight, add this compound at the desired concentration. Incubate for 1-24 hours.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose relative to the non-irradiated control for each treatment group.
2. Western Blot for DNA Damage Response Markers
-
Treatment: Treat cells with this compound for 1-24 hours, followed by irradiation.
-
Cell Lysis: Harvest cells at various time points post-irradiation (e.g., 1, 6, 24 hours) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key DDR proteins (e.g., p-ATR, ATR, p-Chk1, Chk1, γH2AX). Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
3. In Vivo Tumor Growth Delay Study
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent or immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.
-
Dosing and Irradiation: Administer this compound (e.g., via oral gavage) daily, starting 2 hours before the first dose of radiation. Deliver fractionated radiation to the tumor.[5][6]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration to assess survival.
Visualizations
Caption: ATR signaling in response to radiation and its inhibition by this compound.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Evaluation of the ATR Inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATR inhibition potentiates the radiation induced inflammatory tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR Inhibition Potentiates the Radiation-induced Inflammatory Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotype-Directed Synthetic Cytotoxicity of ATR Inhibition with Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Activity of DNA Damage Response Inhibitors in Combination with Radium-223 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATR Inhibition Is a Promising Radiosensitizing Strategy for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of ATR Inhibitors in vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. Due to the limited public availability of specific data for Atr-IN-8, this document will serve as a methodological guide, utilizing established ATR inhibitors as comparators to outline the necessary experimental validation steps.
ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity.[1] In response to single-stranded DNA (ssDNA) breaks, which can arise from replication stress, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target.[4]
This guide details the essential in vitro assays to confirm the on-target activity, selectivity, and cellular effects of a putative ATR inhibitor, such as this compound. By comparing its performance to well-characterized ATR inhibitors, researchers can rigorously validate its mechanism of action.
Comparative Efficacy and Selectivity of ATR Inhibitors
A crucial first step in validating a novel ATR inhibitor is to determine its potency and selectivity. This is typically achieved through biochemical and cellular assays to determine the half-maximal inhibitory concentration (IC50) against ATR and other related kinases.
Biochemical Potency of ATR Inhibitors
Biochemical assays utilize purified recombinant ATR enzyme to measure the direct inhibitory activity of a compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | ATR IC50 (nM) | Notes |
| This compound | Data not publicly available | - |
| Ceralasertib (AZD6738) | 1[5][6][7] | Orally active and bioavailable.[5][6][7] |
| Berzosertib (VE-822/M6620) | 19 (in HT29 cells)[8][9] | A first-in-class ATR inhibitor.[9] |
| VE-821 | 26 (Ki of 13 nM)[10][11] | A potent and selective ATP-competitive inhibitor.[10] |
| Elimusertib (BAY 1895344) | 7[12] | Potent and highly selective.[12] |
Cellular Potency of ATR Inhibitors
Cellular assays measure the ability of an inhibitor to block ATR signaling within a cellular context. A common method is to assess the inhibition of the phosphorylation of ATR's direct downstream target, CHK1, at Serine 345 (p-CHK1 Ser345).
| Inhibitor | Cellular p-CHK1 Inhibition IC50 (nM) | Cell Line |
| This compound | Data not publicly available | - |
| Ceralasertib (AZD6738) | 74[6] | Various solid and hematological cell lines.[6] |
| Berzosertib (VE-822/M6620) | Not specified, but potent inhibition observed | HT29 and other cancer cell lines.[8] |
| VE-821 | Not specified, but potent inhibition observed | Various cancer cell lines.[10] |
| Elimusertib (BAY 1895344) | Not specified, but potent inhibition observed | Broad spectrum of human tumor cell lines.[12] |
Kinase Selectivity Profile
To ensure that the observed cellular effects are due to ATR inhibition and not off-target activities, it is essential to profile the inhibitor against a panel of other kinases, particularly those in the PI3K-like kinase (PIKK) family, such as ATM, DNA-PK, and mTOR.
| Inhibitor | Selectivity Notes |
| This compound | Data not publicly available |
| Ceralasertib (AZD6738) | Highly selective for ATR over other PIKKs.[13] |
| Berzosertib (VE-822/M6620) | High selectivity for ATR.[8] |
| VE-821 | Minimal cross-reactivity against ATM, DNA-PK, mTOR, and PI3Kγ.[11] |
| Elimusertib (BAY 1895344) | Highly selective for ATR.[12] |
Key Experimental Protocols for In Vitro Validation
The following protocols describe the core assays required to validate the mechanism of action of an ATR inhibitor.
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response pathway.
Figure 1. Simplified ATR Signaling Pathway.
Experimental Workflow for ATR Inhibitor Validation
This workflow outlines the key steps to characterize a novel ATR inhibitor in vitro.
Figure 2. In Vitro Validation Workflow.
Biochemical ATR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on purified ATR kinase activity.
Materials:
-
Recombinant human ATR protein
-
GST-p53 substrate[14]
-
ATP (at Km concentration)[14]
-
This compound and control inhibitors (e.g., Ceralasertib)
-
Kinase assay buffer
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents[14]
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the ATR enzyme, substrate (GST-p53), and the inhibitors at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the ATR kinase.
-
Stop the reaction and add the HTRF detection reagents.
-
Read the plate on a microplate reader to measure the phosphorylation of the substrate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated CHK1 (p-CHK1)
Objective: To assess the inhibition of ATR signaling in cells by measuring the phosphorylation of its downstream target, CHK1.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation) to induce ATR activity
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding HU or exposing the cells to UV radiation.
-
After the desired incubation time, wash the cells with PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control.
Immunofluorescence for γ-H2AX Foci
Objective: To visualize and quantify DNA double-strand breaks (DSBs), a marker of DNA damage that can be exacerbated by ATR inhibition in the context of replication stress.
Materials:
-
Cancer cell line cultured on coverslips
-
DNA damaging agent
-
This compound and control inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (phospho-H2AX Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the DNA damaging agent and/or the ATR inhibitors as described for the Western blot.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the ATR inhibitor alone and in combination with DNA damaging agents (synthetic lethality).
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound, control inhibitors, and DNA damaging agents (e.g., cisplatin, PARP inhibitors)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with a dose-response matrix of the ATR inhibitor and a DNA damaging agent.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Analyze the combination data for synergistic, additive, or antagonistic effects using software such as CompuSyn.
By following this comprehensive guide, researchers can systematically validate the mechanism of action of novel ATR inhibitors like this compound, ensuring a robust understanding of their therapeutic potential. The provided comparative data for established inhibitors serves as a benchmark for these validation studies.
References
- 1. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 2. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionally-instructed modifiers of response to ATR inhibition in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ATR Inhibitors: AZD6738 (Ceralasertib) vs. Preclinical Candidates
An Objective Analysis for Researchers and Drug Development Professionals
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic stability. In cancer cells, which often exhibit high levels of replication stress and defects in other DDR pathways, ATR activity becomes essential for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation. This guide provides a comparative overview of the clinical-stage ATR inhibitor AZD6738 (Ceralasertib) and two well-characterized preclinical ATR inhibitors, VE-821 and Berzosertib (M6620/VX-970), to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Disrupting the DNA Damage Response
ATR inhibitors function by blocking the ATR kinase's ability to phosphorylate its downstream targets in response to DNA damage and replication stress.[1] Under normal conditions, ATR activation leads to the phosphorylation of several key proteins, most notably Checkpoint Kinase 1 (Chk1).[1] This initiates a signaling cascade that results in cell cycle arrest, providing time for DNA repair.[1] By inhibiting ATR, these drugs prevent Chk1 phosphorylation, abrogate the cell cycle checkpoint, and force cells with damaged DNA to proceed into mitosis, ultimately leading to cell death, a process known as mitotic catastrophe.[2]
// Nodes dna_damage [label="DNA Damage /\nReplication Stress", fillcolor="#F1F3F4"]; ssDNA [label="ssDNA-RPA Complex", fillcolor="#F1F3F4"]; atr_atrip [label="ATR-ATRIP Complex", shape=ellipse, fillcolor="#FBBC05"]; atr_active [label="Activated ATR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chk1 [label="CHK1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chk1_p [label="p-CHK1 (Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Arrest\n(G2/M Checkpoint)", shape=box, fillcolor="#F1F3F4"]; dna_repair [label="DNA Repair", shape=box, fillcolor="#F1F3F4"]; survival [label="Cell Survival", shape=box, fillcolor="#F1F3F4"]; inhibitor [label="ATR Inhibitor\n(e.g., AZD6738)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];
// Edges dna_damage -> ssDNA; ssDNA -> atr_atrip [label=" recruits"]; atr_atrip -> atr_active [label=" activates"]; atr_active -> chk1 [label=" phosphorylates"]; chk1 -> chk1_p [style=invis]; atr_active -> chk1_p; chk1_p -> cell_cycle [label=" promotes"]; chk1_p -> dna_repair [label=" promotes"]; cell_cycle -> survival; dna_repair -> survival; inhibitor -> atr_active [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } Caption: The ATR signaling pathway in response to DNA damage.
Comparative Efficacy of ATR Inhibitors
The following tables summarize the in vitro and in vivo efficacy of AZD6738, VE-821, and Berzosertib based on publicly available experimental data.
Table 1: In Vitro Potency and Cellular Activity
| Inhibitor | Target | Ki (nM) | IC50 (nM) - Enzyme Assay | IC50 (nM) - Cellular p-Chk1 Inhibition | Representative Cell Line GI50/IC50 (µM) | Reference(s) |
| AZD6738 (Ceralasertib) | ATR | - | 1 | 74 | ~1 (in 73/197 cell lines) | [3][4][5] |
| VE-821 | ATR | 13 | 26 | - | 11.3 - 13.7 (Gastric Cancer) | [3][6][7] |
| Berzosertib (M6620) | ATR | - | 19 | - | 0.25 - 0.29 (HNSCC) | [8][9] |
Table 2: In Vivo Antitumor Activity
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| AZD6738 (Ceralasertib) | ATM-deficient NSCLC Xenograft | 25 mg/kg, p.o., daily + Cisplatin | Near complete tumor regression | [7] |
| Biliary Tract Cancer Xenograft | 25 mg/kg, p.o., daily | Suppressed tumor growth | [10] | |
| VE-821 | Gastric Cancer Xenograft | 20 mg/kg, i.p., daily + Cisplatin | Enhanced tumor growth inhibition | [7] |
| Berzosertib (M6620) | Patient-derived Lung Xenograft | - | Enhanced efficacy of cisplatin | [8] |
| Advanced Solid Tumors (Phase I) | 210 mg/m², i.v., days 2 & 9 + Gemcitabine | Partial responses and stable disease | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate ATR inhibitor efficacy.
Cell Viability and Clonogenic Survival Assays
These assays determine the effect of the inhibitor on cancer cell proliferation and long-term survival.
-
Objective: To determine the concentration of the ATR inhibitor that inhibits cell growth by 50% (GI50) or reduces the clonogenic survival of cancer cells, alone or in combination with DNA damaging agents.
-
Methodology (Clonogenic Assay):
-
Cell Seeding: Cancer cells are seeded at a low density (e.g., 500-1000 cells per 6-well plate) to allow for the formation of individual colonies.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with varying concentrations of the ATR inhibitor. For combination studies, a DNA-damaging agent (e.g., cisplatin or radiation) is also added. The total incubation time is typically 24 hours.[11][12]
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 11-14 days until visible colonies form.[12]
-
Staining and Counting: Colonies are fixed and stained with a solution like crystal violet (0.4% w/v in 20% methanol).[12] Colonies containing 50 or more cells are counted.
-
Data Analysis: The survival fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
-
Target Engagement by Western Blot
This assay confirms that the inhibitor is hitting its intended target, ATR, within the cell by measuring the phosphorylation of its direct downstream substrate, Chk1.
-
Objective: To assess the inhibition of ATR kinase activity in cells by measuring the levels of phosphorylated Chk1 (p-Chk1) at Ser345.
-
Methodology:
-
Cell Treatment: Cells are seeded in culture dishes and treated with the ATR inhibitor for a specified period (e.g., 24 hours).[13] In some experiments, a DNA damaging agent like hydroxyurea (HU) or UV radiation is used to induce ATR activity and p-Chk1 expression.[14][15]
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]
-
Quantification and Loading: Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.
-
Transfer and Blocking: Proteins are transferred from the gel to a PVDF membrane. The membrane is then blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for p-Chk1 (Ser345). Antibodies for total Chk1 and a loading control (e.g., β-actin) are used for normalization.[13]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescence substrate.
-
Analysis: The intensity of the p-Chk1 band is quantified and normalized to total Chk1 and the loading control.
-
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy and tolerability of the ATR inhibitor in a living organism.
-
Objective: To determine if the ATR inhibitor can inhibit tumor growth in vivo, either as a single agent or in combination with standard-of-care therapies.
-
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into different treatment groups: vehicle control, ATR inhibitor alone, chemotherapy/radiation alone, and the combination. The ATR inhibitor is often administered orally (p.o.), while chemotherapy may be given intraperitoneally (i.p.).[7]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors may be harvested for pharmacodynamic biomarker analysis, such as immunohistochemistry (IHC) for γH2AX (a marker of DNA double-strand breaks) and p-Chk1.[7] The anti-tumor efficacy is evaluated by comparing the tumor growth delay or regression between the different treatment groups.
-
Conclusion
The available data indicate that AZD6738, VE-821, and Berzosertib are all potent and selective inhibitors of ATR kinase. AZD6738 (Ceralasertib) is a clinical-stage compound with extensive preclinical and clinical data supporting its efficacy, particularly in combination with DNA-damaging agents in tumors with DDR deficiencies.[7][8] VE-821 and Berzosertib serve as valuable preclinical tools that have demonstrated significant anti-tumor activity in vitro and in vivo, laying the groundwork for the clinical development of ATR inhibitors.[7][8][9] The choice of inhibitor will depend on the specific research question, with AZD6738 being more relevant for translational studies aiming to model clinical scenarios, while VE-821 and Berzosertib are excellent candidates for foundational research into the mechanisms and potential applications of ATR inhibition.
References
- 1. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. VE-821 | ATM/ATR | TargetMol [targetmol.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 12. 3.6. Clonogenic survival assays [bio-protocol.org]
- 13. 4. Western blot analysis [bio-protocol.org]
- 14. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATR Inhibitors in Glioblastoma Models: VE-821 vs. Other Key Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the preclinical performance of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, VE-821, against other notable ATR inhibitors, gartisertib and berzosertib, in the context of glioblastoma (GBM) models. Extensive literature searches did not yield any specific preclinical data for the compound ATR-IN-8 within glioblastoma models; therefore, this guide focuses on a comparison between VE-821 and other well-documented ATR inhibitors.
The data presented herein is collated from various preclinical studies and is intended to provide an objective summary to inform future research and drug development efforts in neuro-oncology.
Introduction to ATR Inhibition in Glioblastoma
Glioblastoma is a highly aggressive and infiltrative primary brain tumor with a poor prognosis. A key mechanism contributing to its treatment resistance is the robust DNA damage response (DDR) that allows tumor cells to repair DNA lesions induced by standard-of-care therapies such as radiation and temozolomide (TMZ)[1]. ATR is a critical kinase in the DDR pathway, primarily activated by single-strand DNA breaks and replication stress. Its inhibition represents a promising therapeutic strategy to sensitize glioblastoma cells to DNA-damaging agents[1][2].
Comparative Efficacy of ATR Inhibitors
The following tables summarize the available quantitative data on the efficacy of VE-821, gartisertib, and berzosertib in glioblastoma and other cancer cell line models.
Table 1: Comparative IC50 Values of ATR Inhibitors
| Inhibitor | Cell Line(s) | IC50 (µM) | Notes |
| VE-821 | AGS (Gastric Cancer) | 13.7 (72h) | Data from non-glioblastoma cell line[3]. |
| MKN-45 (Gastric Cancer) | 11.3 (72h) | Data from non-glioblastoma cell line[3]. | |
| Gartisertib | 12 patient-derived GBM cell lines | Median: 0.56 | Gartisertib was found to be 4-fold more potent than berzosertib in these cell lines[1][4]. |
| Human Astrocytes | 7.22 | Suggests lower toxicity to normal brain cells[1][4]. | |
| Berzosertib | 12 patient-derived GBM cell lines | Median: 2.21 | [1][4] |
Table 2: Effects of ATR Inhibitors on Cell Cycle and Apoptosis in Glioblastoma Models
| Inhibitor | Effect on Cell Cycle | Effect on Apoptosis | Key Findings |
| VE-821 | Abrogates G2/M arrest induced by DNA damaging agents[5][6]. | Induces apoptosis, particularly in combination with other agents[3]. | Sensitizes cancer cells to radiation and chemotherapy by disrupting cell cycle checkpoints[5][6]. |
| Gartisertib | Sensitivity associated with higher expression of G2 cell cycle pathway genes[2][7][8][9]. | Significantly increases apoptosis and cell death in combination with TMZ and radiation[1][2]. | Potently reduces cell viability and enhances the efficacy of standard glioblastoma treatments[1][2]. |
| Berzosertib | Not explicitly detailed in the provided search results. | Synergizes with TMZ to induce apoptosis[10]. | Brain penetration is limited by efflux at the blood-brain barrier[10]. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway in the context of DNA damage and a typical experimental workflow for evaluating ATR inhibitors.
Caption: ATR Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for ATR Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours[11][12].
-
Drug Treatment: Treat the cells with various concentrations of the ATR inhibitor for 72 hours[11].
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well[11].
-
Incubation: Incubate the plate for 1.5 hours at 37°C[11].
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking[11].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader[11].
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. IC50 values can be determined from the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting: Harvest approximately 1 x 106 cells and wash them with PBS[7][8][13].
-
Fixation: Resuspend the cell pellet and add 1 ml of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at 4°C[7][8].
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS[7].
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate[7][13].
-
Propidium Iodide (PI) Staining: Add PI staining solution to the cells and incubate for at least 30 minutes at room temperature in the dark[8].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases[2][7][8].
DNA Damage Assessment (γH2AX Immunofluorescence)
This assay is used to detect and quantify DNA double-strand breaks through the visualization of γH2AX foci.
-
Cell Culture and Treatment: Culture glioblastoma cells on coverslips and treat them with the ATR inhibitor and/or DNA damaging agent[14][15].
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature[16].
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature[16].
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30 minutes[16].
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C[14][16].
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark[16].
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides[14][15].
-
Imaging and Analysis: Visualize and quantify the γH2AX foci using a fluorescence microscope. The number of foci per nucleus is indicative of the extent of DNA damage[15][17].
Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After drug treatment, harvest the cells by centrifugation[18].
-
Washing: Wash the cells with cold PBS[18].
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension[19].
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[19].
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI[1][18].
Conclusion
While a direct comparison with this compound in glioblastoma is not possible due to the lack of available data, this guide provides a comparative overview of VE-821 against other ATR inhibitors like gartisertib and berzosertib. The data suggests that ATR inhibitors as a class are potent agents against glioblastoma cells, particularly in combination with standard therapies. Gartisertib has demonstrated high potency in patient-derived glioblastoma cell lines[1][4]. VE-821 has been shown to effectively sensitize various cancer cells to DNA-damaging agents by abrogating critical cell cycle checkpoints[5][6]. Further preclinical studies, especially in vivo models, are warranted to fully elucidate the therapeutic potential of these compounds for the treatment of glioblastoma.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. medicine.uams.edu [medicine.uams.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. publishing.emanresearch.org [publishing.emanresearch.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. en-journal.org [en-journal.org]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. crpr-su.se [crpr-su.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Synergistic Effects of ATR and PARP Inhibition in BRCA-Mutant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-tumor effects of combining ATR inhibitors, with a focus on the implications for Atr-IN-8, and the PARP inhibitor olaparib, particularly in the context of BRCA-mutant cancer cells. The combination of these two targeted therapies represents a promising strategy to enhance treatment efficacy and overcome resistance. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols for the methodologies cited.
Introduction
Mutations in the BRCA1 and BRCA2 genes, which are critical for homologous recombination (HR), a major DNA double-strand break repair pathway, predispose individuals to various cancers, including breast, ovarian, and prostate cancer. The clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in treating BRCA-mutant tumors is a prime example of synthetic lethality in action. PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication. In HR-deficient BRCA-mutant cells, these breaks cannot be efficiently repaired, resulting in cell death.
However, both intrinsic and acquired resistance to PARP inhibitors pose significant clinical challenges. One of the key mechanisms of resistance involves the restoration of HR proficiency. To counteract this, researchers are exploring combination therapies. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR), playing a central role in sensing and responding to replication stress and DNA damage. Inhibition of ATR has emerged as a promising strategy to re-sensitize resistant cells and to potentiate the effects of PARP inhibitors in a synergistic manner. While direct studies on this compound in combination with olaparib in BRCA-mutant cells are limited in publicly available literature, extensive research on other potent ATR inhibitors like ceralasertib (AZD6738) and VE-821 provides a strong rationale and a basis for comparison.
Mechanism of Synergy: A Dual Assault on DNA Repair
The synergistic lethality of combining PARP and ATR inhibitors stems from their complementary roles in the DNA damage response. Olaparib-induced PARP trapping leads to an accumulation of DNA lesions and replication stress. This, in turn, activates the ATR-Chk1 signaling pathway as a compensatory survival mechanism.[1][2] Activated ATR attempts to stabilize stalled replication forks and initiate cell cycle arrest to allow time for DNA repair.
By inhibiting ATR, drugs like this compound prevent this crucial survival response. The combination therapy leads to:
-
Abrogation of Cell Cycle Checkpoints: ATR inhibition overrides the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to catastrophic genomic instability and apoptosis.[3][4]
-
Increased Replication Fork Collapse: Without a functional ATR response, replication forks stalled by olaparib are more likely to collapse, generating more toxic double-strand breaks.
-
Inhibition of Homologous Recombination: ATR plays a role in promoting HR repair. Its inhibition can further compromise the residual HR capacity in PARP inhibitor-resistant cells that have partially restored this pathway.[4][5]
This multi-pronged attack overwhelms the cancer cells' ability to cope with DNA damage, resulting in a potent synergistic killing effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of ATR inhibitors and olaparib.
Table 1: In Vitro Cytotoxicity of ATRi and Olaparib Combination in BRCA-Mutant Ovarian Cancer Cells
| Cell Line | BRCA1 Status | Treatment | IC50 (µM) | Bliss Synergy Score | Reference |
| UWB1.289 | Mutant | Olaparib | 1.6 ± 0.9 | - | [6] |
| UWB1.289 | Mutant | Olaparib + VE-821 (ATRi) | - | 17.2 ± 0.2 | [6] |
| UWB1.289-R (Olaparib-Resistant) | Mutant | Olaparib | 3.4 ± 0.6 | - | [6] |
| UWB1.289-R (Olaparib-Resistant) | Mutant | Olaparib + VE-821 (ATRi) | - | 11.9 ± 0.6 | [6] |
Bliss synergy score ≥ 0 indicates a synergistic effect.
Table 2: Clinical Efficacy of Olaparib and Ceralasertib (ATRi) in PARP Inhibitor-Resistant High-Grade Serous Ovarian Cancer (HGSOC) with BRCA Mutations
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR at 16 weeks) | Median Duration of Clinical Benefit (months) | Reference |
| PARPi-resistant HGSOC (BRCA-mutated) | 7 | 14% (1/7) | 85.7% (6/7) | 8 | [4] |
Table 3: Clinical Trial Results of Combination Olaparib and Ceralasertib in Homologous Recombination Deficient (HRD) Ovarian Cancer
| Patient Cohort | Number of Patients | BRCA1/2 Mutation Status | Objective Response Rate (ORR) | Reference |
| Acquired PARPi-Resistant HRD HGSOC | 12 | 8 germline, 3 somatic | 50% (6 partial responses) | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the synergistic effects of this compound and olaparib.
Caption: Signaling pathway of synergistic action between Olaparib and this compound.
Caption: General experimental workflow for assessing synergy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed BRCA-mutant cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and olaparib, both individually and in combination, in fresh culture medium. Remove the overnight culture medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. Synergy can be calculated using models such as the Bliss independence model.
Western Blot for DNA Damage Markers (γH2AX, p-Chk1)
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (Ser139), phospho-Chk1 (Ser345), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Immunofluorescence for RAD51 Foci
-
Cell Culture on Coverslips: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with this compound and/or olaparib for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the coverslips with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Count the number of RAD51 foci per nucleus. Cells with more than 5-10 foci are typically considered positive.
Conclusion
The combination of ATR inhibitors, such as this compound, and the PARP inhibitor olaparib demonstrates significant synergistic cytotoxicity in BRCA-mutant cancer cells. This synergy is rooted in the dual targeting of critical DNA damage response pathways, leading to an accumulation of irreparable DNA damage and subsequent cell death. The preclinical and emerging clinical data strongly support the continued investigation of this combination therapy, particularly for patients who have developed resistance to PARP inhibitor monotherapy. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and validate this promising therapeutic strategy.
References
- 1. Immunofluorescence staining for RAD51 foci [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of ATR Inhibitors: A Preclinical Guide to Ceralasertib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor ceralasertib. Due to the absence of publicly available preclinical data for a compound designated "ATR-IN-8," a direct head-to-head comparison is not feasible at this time. Therefore, this document will focus on the extensive preclinical profile of ceralasertib, establishing a benchmark for evaluation.
Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of ATR kinase, a pivotal regulator in the DNA Damage Response (DDR) pathway. Its mechanism of action centers on disrupting a cancer cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death.[1][2] This is particularly effective in tumors with high replication stress or defects in other DDR pathways.[3]
Mechanism of Action: Inhibiting the Guardian of the Genome
ATR is a critical kinase that senses single-stranded DNA (ssDNA), a common feature of stalled replication forks and DNA damage.[4] Upon activation, ATR orchestrates a signaling cascade, primarily through the phosphorylation of its downstream target Chk1, to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[5] Ceralasertib competitively binds to the ATP-binding site of ATR, effectively blocking these downstream signaling events.[6] This abrogation of the DDR pathway is synthetically lethal in cancer cells that are highly dependent on ATR for survival.
Caption: Mechanism of ATR signaling and inhibition by ceralasertib.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical activity of ceralasertib from various studies.
Table 1: In Vitro Cellular Potency of Ceralasertib
| Cell Line Model | Cancer Type | IC50 (µM) | Key Finding |
| Various solid tumor cell lines | Multiple | Not specified | Excellent selectivity for ATR over 400 other kinases.[7] |
| ATM-deficient cells | Multiple | Potent activity | Demonstrates synthetic lethality in cells with ATM pathway defects.[3][8] |
| Cells with high replication stress (e.g., CCNE1 amplification) | Multiple | Increased sensitivity | Highlights dependency of certain tumors on ATR.[3][8] |
Table 2: In Vivo Monotherapy Efficacy of Ceralasertib in Xenograft Models
| Tumor Model | Cancer Type | Dosing Regimen | Key Outcome |
| ATM-deficient xenografts | Multiple | Continuous dosing | Significant tumor growth inhibition.[3][8] |
| Patient-Derived Xenografts (PDX) | Multiple solid tumors | Dose-dependent | Anti-tumor activity observed across various models.[9] |
| OCI-Ly19 | Diffuse Large B-cell Lymphoma | 6.25 - 25mg/kg BID | Dose-dependent tumor growth inhibition ranging from 43% to 104%.[9] |
Table 3: In Vivo Combination Efficacy of Ceralasertib
| Tumor Model | Cancer Type | Combination Agent | Key Outcome |
| BRCA2-mutant PDX | Triple-Negative Breast Cancer | Olaparib (PARP inhibitor) | Complete tumor regression.[3][8] |
| BRCA wild-type PDX | Triple-Negative Breast Cancer | Olaparib (PARP inhibitor) | Complete tumor regression with optimized dosing.[8] |
| TP53-mutant PDX | Triple-Negative Breast Cancer | Carboplatin | Optimal tumor control with concurrent dosing. |
| Pancreatic cancer xenografts | Pancreatic Cancer | Gemcitabine and Radiation | Markedly prolonged tumor growth delay without increased normal tissue toxicity. |
Key Experimental Methodologies
The following are detailed protocols for standard assays used to evaluate ATR inhibitors like ceralasertib in a preclinical setting.
In Vitro Cell Proliferation Assay
This assay determines the concentration of the inhibitor required to reduce cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of ceralasertib for 72 to 96 hours.
-
Viability Assessment: Measure cell viability using a reagent such as resazurin or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves to a nonlinear regression model.
Caption: Standard workflow for an in vitro cell proliferation assay.
Pharmacodynamic (PD) Marker Analysis in Tumor Tissue
This method is used to confirm that the drug is hitting its target in vivo.
-
Sample Collection: Collect tumor tissues from xenograft models at various time points after ceralasertib administration.
-
Protein Extraction: Homogenize tumor samples and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-Chk1 (a direct downstream target of ATR) and γH2AX (a marker of DNA damage).
-
Immunohistochemistry (IHC): Fix, embed, and section tumor tissues. Stain with antibodies for PD markers to assess target engagement within the tumor microenvironment.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, randomize mice into control and treatment groups. Administer ceralasertib and/or combination agents via oral gavage.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Efficacy Evaluation: Assess tumor growth inhibition (TGI) or tumor regression compared to the control group.
Caption: General workflow for an in vivo xenograft study.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR disruption leads to chromosomal fragmentation and early embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibition Broadly Sensitizes Soft-Tissue Sarcoma Cells to Chemotherapy Independent of Alternative Lengthening Telomere (ALT) Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the selectivity of Atr-IN-8 for ATR over other PIKK family kinases
For Researchers, Scientists, and Drug Development Professionals
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. The development of selective ATR inhibitors is a key focus in oncology research. This guide provides a comparative analysis of the selectivity of a prominent ATR inhibitor, Berzosertib (VE-822), against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, namely ATM, DNA-PKcs, and mTOR.
Executive Summary
Berzosertib (VE-822) demonstrates high potency and selectivity for ATR over other PIKK family kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This guide presents quantitative data on its inhibitory activity, details the experimental methodologies used for its evaluation, and provides a visual representation of the ATR signaling pathway.
Comparative Selectivity of Berzosertib (VE-822)
The inhibitory activity of Berzosertib (VE-822) against ATR and other PIKK family kinases has been determined through various biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, demonstrating the compound's selectivity.
| Kinase | Inhibitor | IC50 | Ki | Selectivity (fold vs. ATR) |
| ATR | Berzosertib (VE-822) | 19 nM[1] | < 0.2 nM[2] | - |
| ATM | Berzosertib (VE-822) | 2.6 µM[3] | 34 nM[2] | ~137-fold (based on IC50) |
| DNA-PKcs | Berzosertib (VE-822) | 18.1 µM[3] | >4 µM[2] | ~953-fold (based on IC50) |
| mTOR | Berzosertib (VE-822) | >1 µM[2] | - | >52-fold (based on IC50) |
| PI3Kγ | Berzosertib (VE-822) | 0.22 µM[2] | - | ~12-fold (based on IC50) |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of kinase inhibition potencies, such as IC50 and Ki values, is typically performed using in vitro biochemical assays. Below are detailed methodologies representative of those used to evaluate ATR inhibitors.
Radiometric Kinase Assay
This method directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
Experimental Workflow:
-
Reaction Setup: The kinase reaction is initiated by combining the purified kinase (e.g., ATR), a suitable substrate (e.g., a recombinant protein or peptide like PHAS-I), the inhibitor at various concentrations, and a reaction buffer containing MgCl₂, MnCl₂, and other necessary cofactors.[4]
-
Initiation: The reaction is started by the addition of [γ-³²P]ATP.[4]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes) to allow for substrate phosphorylation.[4]
-
Termination: The reaction is stopped by adding a solution that chelates divalent cations (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter membranes are washed to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay format is a non-radioactive method that measures kinase activity based on fluorescence resonance energy transfer (FRET).
Experimental Workflow:
-
Reaction Components: The assay utilizes a biotinylated substrate, a europium cryptate-labeled anti-phospho-substrate antibody (donor), and a streptavidin-conjugated fluorophore (acceptor).
-
Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together.
-
Detection: After the kinase reaction, the detection reagents (antibody and streptavidin-fluorophore) are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.
-
Measurement: The time-resolved fluorescence signal is measured on a plate reader.
-
Data Analysis: The intensity of the FRET signal is inversely proportional to the kinase activity (in competitive formats) or directly proportional (in sandwich formats). The IC50 value is calculated from the dose-response curve. A similar HTRF-based protocol has been described for measuring ATR/ATRIP activity using a p53 substrate.[5]
PIKK Family Signaling Pathway and ATR Inhibition
The PIKK family of kinases, including ATR, ATM, and DNA-PKcs, are central to the DNA damage response. They are activated by different types of DNA lesions and initiate signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.
Figure 1: Simplified signaling pathway of the PIKK family kinases in response to DNA damage.
This diagram illustrates the distinct activation mechanisms of ATR, ATM, and DNA-PKcs in response to different types of DNA damage. Berzosertib (VE-822) selectively inhibits ATR, thereby blocking its downstream signaling to effectors like Chk1, which are crucial for cell cycle arrest and DNA repair in response to replication stress.
References
Comparative Analysis of Atr-IN-8's Impact on Different DNA Repair Pathways
Atr-IN-8 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR).[1][2] ATR plays a pivotal role in sensing replication stress and single-stranded DNA breaks, initiating a signaling cascade to coordinate cell-cycle arrest, DNA repair, and, in some cases, apoptosis.[1][3][4] Due to the reliance of many cancer cells on the ATR pathway for survival, particularly those with defects in other DDR pathways like ATM, ATR inhibitors such as this compound are a promising class of anticancer agents.[1][3] This guide provides a comparative analysis of this compound's impact on various DNA repair pathways, supported by experimental data and protocols.
Impact on Homologous Recombination (HR)
Homologous recombination is a high-fidelity repair pathway for DNA double-strand breaks (DSBs), predominantly active in the S and G2 phases of the cell cycle. ATR is a crucial regulator of HR.[5][6] Inhibition of ATR, including by this compound and similar inhibitors, has been shown to significantly impair HR.
Studies have demonstrated that ATR inhibition leads to a reduced frequency of HR.[7] This is because ATR is required for the phosphorylation of several key HR proteins, including BRCA1 and PALB2, which are essential for the recruitment of RAD51 to sites of DNA damage.[4][8] Chronic ATR inhibition can also lead to a depletion in the abundance of key HR factors like BRCA1 and RAD51.[6]
Key Experimental Findings:
-
Cells with decreased ATR expression show a two-fold lower frequency of I-SceI-induced HR in a DR-GFP reporter assay.[7]
-
Long-term ATR inhibition prevents the engagement of both RAD51 and RAD52 at nuclear foci.[5]
-
ATR inhibition impairs the interaction between BRCA1 and PALB2, which is crucial for PALB2 localization to DNA damage sites.[8]
Impact on Non-Homologous End Joining (NHEJ)
Non-homologous end joining is the predominant DSB repair pathway in mammalian cells, active throughout the cell cycle. Unlike HR, it is often error-prone. The effect of ATR inhibition on NHEJ is less direct than on HR.
Research indicates that the radiosensitivity caused by ATR deficiency is independent of NHEJ.[9] Cells with compromised ATR activity show similar rates of DSB rejoining, which is primarily mediated by NHEJ, compared to control cells.[9] However, long-term inhibition of ATR can lead to an increase in toxic NHEJ. When HR is suppressed by chronic ATR inhibition, cells may rely more on NHEJ for DSB repair, leading to an accumulation of chromosomal aberrations and cell death, particularly when combined with PARP inhibitors.[5]
Impact on Nucleotide Excision Repair (NER)
Nucleotide excision repair is responsible for removing bulky DNA adducts, such as those caused by UV radiation. ATR plays a significant role in regulating NER, particularly during the S phase of the cell cycle.
Inhibition of ATR signaling has been shown to completely block the removal of UV-induced 6-4 photoproducts (6-4PPs) specifically during S phase, while having no effect in G1 or G2/M.[10] This S-phase-specific role is critical as NER is essential for dealing with lesions that can block DNA replication.[11] ATR is thought to regulate NER through the phosphorylation of key factors like XPA.[11]
Impact on the Fanconi Anemia (FA) Pathway
The Fanconi Anemia pathway is a complex DNA repair network crucial for the repair of interstrand crosslinks (ICLs).[12][13] ATR is a key upstream kinase that activates the FA pathway.[12][14]
Upon DNA damage, ATR phosphorylates the FANCI protein, which is a critical step for the monoubiquitination of the FANCD2/FANCI complex by the FA core E3 ligase.[12][14] This ubiquitination is the central event in the FA pathway, leading to the recruitment of downstream repair factors.[12] Therefore, inhibition of ATR would be expected to significantly impair the FA pathway's ability to repair ICLs. Studies have shown that ATR is required for DNA damage-induced FANCD2 monoubiquitination.[12][14]
Comparative Data of ATR Inhibitors
The following table summarizes the effects of different ATR inhibitors on key DNA repair pathway markers. This compound, while not always the specific inhibitor used in every cited study, is representative of the class of potent and selective ATR inhibitors that includes compounds like VE-822 (Berzosertib) and AZD6738 (Ceralasertib).[15][16][17]
| ATR Inhibitor | Target Pathway | Key Experimental Readout | Observed Effect | Cell Line/Model | Reference |
| VE-822, AZD6738 | Homologous Recombination (HR) | RAD51 Foci Formation | Significant decrease in damage-induced RAD51 foci | U2OS, various cancer cell lines | [5] |
| ATRkd (kinase-dead) | Homologous Recombination (HR) | HRR Efficiency Assay | Lower HRR efficiency | Human fibroblasts | [9] |
| ATRkd (kinase-dead) | Non-Homologous End Joining (NHEJ) | DSB Rejoining Rate | No significant change compared to control | Human fibroblasts | [9] |
| ATR siRNA, Caffeine | Nucleotide Excision Repair (NER) | 6-4 Photoproduct Removal | Total inhibition of removal during S phase | Primary human lung fibroblasts | [10] |
| ATRIP-deficient | Fanconi Anemia (FA) | FANCD2 Monoubiquitination | Crucial for damage-induced monoubiquitination | DT40 chicken B-lymphocytes | [12] |
| VE-822, AZD6738 | General DNA Damage | γH2AX Foci | Increased levels due to unrepaired damage | Various cancer cell lines | [18][19] |
Experimental Protocols
1. RAD51 Foci Formation Assay (for Homologous Recombination)
-
Cell Culture and Treatment: U2OS cells are cultured on coverslips and treated with a DNA damaging agent (e.g., ionizing radiation or a chemical clastogen) with or without the ATR inhibitor (e.g., this compound, VE-822) for a specified time.
-
Immunofluorescence: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and blocked with bovine serum albumin. Cells are then incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: Coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are acquired using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified using image analysis software. A significant decrease in the number of foci in the inhibitor-treated group compared to the control indicates impaired HR.
2. DR-GFP Reporter Assay (for Homologous Recombination)
-
Cell Line: U2OS cells stably expressing the DR-GFP reporter construct are used. This construct contains two different mutated GFP genes. HR repair of an I-SceI-induced DSB in one of the genes can reconstitute a functional GFP gene.
-
Transfection and Treatment: Cells are transfected with an I-SceI expression vector to induce DSBs. Concurrently, cells are treated with the ATR inhibitor or a vehicle control.
-
Flow Cytometry: After a set incubation period (e.g., 48-72 hours), cells are harvested and analyzed by flow cytometry to determine the percentage of GFP-positive cells. A reduction in the percentage of GFP-positive cells in the inhibitor-treated sample indicates a decrease in HR efficiency.[7]
3. Neutral Comet Assay (for DNA Double-Strand Breaks)
-
Cell Treatment and Lysis: Cells are treated with the DNA damaging agent and/or ATR inhibitor. After treatment, cells are embedded in low-melting-point agarose on a microscope slide and then lysed in a neutral lysis buffer to remove proteins.
-
Electrophoresis: The slides are subjected to electrophoresis under neutral pH conditions. This allows the negatively charged DNA to migrate out of the nucleus. Broken DNA fragments migrate further, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., SYBR Green). The "comet moment" (a measure of both the amount of DNA in the tail and the tail length) is quantified using specialized software. This assay can be used to assess the rate of DSB repair by measuring the reduction in the comet moment over time after damage induction.
Visualizations
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for RAD51 foci formation immunofluorescence assay.
Caption: Synthetic lethality between ATR inhibition and other DDR defects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 3. onclive.com [onclive.com]
- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic ATR signaling shapes DNA end resection and suppresses toxic DNA-PKcs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]
- 8. Coupling of Homologous Recombination and the Checkpoint by ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR affecting cell radiosensitivity is dependent on homologous recombination repair but independent of nonhomologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR kinase is required for global genomic nucleotide excision repair exclusively during S phase in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ATR-ATRIP kinase complex triggers activation of the Fanconi anemia DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Proximal tubule ATR regulates DNA repair to prevent maladaptive renal injury responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Window of ATR Inhibitors: A Comparative Guide to M4344 and First-Generation Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of the novel ATR inhibitor, M4344, against first-generation ATR inhibitors VE-821 and ceralasertib (AZD6738). This analysis is supported by a compilation of preclinical experimental data to inform future research and development.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in oncology.[1] Inhibition of ATR can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific DDR defects.[2] The therapeutic window—the dose range that is both effective and tolerable—is a key determinant of the clinical success of any ATR inhibitor. This guide assesses the therapeutic window of the potent, next-generation ATR inhibitor M4344 (also known as VX-803 or gartisertib) in comparison to the well-characterized first-generation inhibitors VE-821 and ceralasertib (AZD6738).[1][3]
Executive Summary of Comparative Data
The following tables summarize key quantitative data for M4344, VE-821, and ceralasertib, highlighting differences in potency, selectivity, and preclinical toxicity that collectively define their therapeutic windows.
Table 1: In Vitro Potency and Selectivity of ATR Inhibitors
| Inhibitor | Target | IC50 (nM, cell-free) | Cellular IC50 (nM) | Selectivity over other PIKKs (ATM, DNA-PK, mTOR) |
| M4344 (Gartisertib) | ATR | 0.15[1] | 8[1][4] | >100-fold[1] |
| VE-821 | ATR | 26[5] | ~2300 (for pChk1 inhibition)[6] | >600-fold[5] |
| Ceralasertib (AZD6738) | ATR | 1[7] | 74 (for pChk1 inhibition)[7] | >300-fold[1] |
Table 2: Preclinical Efficacy and Toxicity of ATR Inhibitors
| Inhibitor | Model System | Efficacy Highlights | Key Toxicities Observed in Preclinical Models |
| M4344 (Gartisertib) | Xenograft models | Tumor stasis to regression as monotherapy in ALT-positive models; tumor regression in combination with PARP inhibitors in TNBC models.[4][8] | Data not extensively reported, but hematological toxicities are a known class effect of ATR inhibitors.[9] |
| VE-821 | Pancreatic cancer xenografts | Radiosensitization and chemosensitization (gemcitabine).[10] | Single agent toxicity observed at doses >3 µM in cell lines.[10] |
| Ceralasertib (AZD6738) | Xenograft models | Significant tumor growth inhibition as monotherapy in ATM-deficient models.[7] | Myelosuppression (neutropenia) and gastrointestinal tract impact at high doses.[7] Associated with moderate pericarditis and myocarditis in mice.[11] |
Signaling Pathway and Mechanism of Action
ATR is a central kinase in the DNA damage response, activated by single-stranded DNA that forms at sites of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including CHK1, to orchestrate cell cycle arrest, DNA repair, and replication fork stabilization. ATR inhibitors block this signaling, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DNA repair pathways like ATM.
Caption: ATR signaling pathway and the mechanism of ATR inhibitors.
Experimental Methodologies
The assessment of the therapeutic window of ATR inhibitors relies on a series of well-defined preclinical experiments. Below are the protocols for key assays cited in this guide.
Cell Viability Assay
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50), a measure of its potency.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ATR inhibitor.
-
Cells are incubated with the inhibitor for 72 hours.[3]
-
A cell viability reagent, such as CellTiter-Glo which measures ATP levels, is added to each well.[3]
-
Luminescence is measured using a plate reader.
-
The data is normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.[12]
Western Blot for Phospho-CHK1
This assay is used to confirm the on-target activity of ATR inhibitors by measuring the phosphorylation of its direct downstream substrate, CHK1.
Caption: Workflow for Western blot analysis of p-CHK1.
Protocol:
-
Cells are treated with the ATR inhibitor for a specified time, often in combination with a DNA-damaging agent like hydroxyurea (HU) or UV radiation to induce ATR activity.[6][13]
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (e.g., at Ser345).[6][14] A separate blot or re-probing is performed for total CHK1 as a loading control.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and band intensities are quantified.[15]
In Vivo Xenograft Studies
These studies in animal models are crucial for assessing the anti-tumor efficacy and systemic toxicity of ATR inhibitors, providing a more comprehensive view of the therapeutic window.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 3. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor VE-821 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD6738 [openinnovation.astrazeneca.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
